Product packaging for (4-Carbamoylphenyl)boronic acid(Cat. No.:CAS No. 123088-59-5)

(4-Carbamoylphenyl)boronic acid

Número de catálogo: B038032
Número CAS: 123088-59-5
Peso molecular: 164.96 g/mol
Clave InChI: GNRHNKBJNUVWFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(4-Carbamoylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BNO3 and its molecular weight is 164.96 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminocarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BNO3 B038032 (4-Carbamoylphenyl)boronic acid CAS No. 123088-59-5

Propiedades

IUPAC Name

(4-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRHNKBJNUVWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372260
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-59-5
Record name 4-Carbamoylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocarbonylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Carbamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a carbamoyl (B1232498) group, allows it to participate in a variety of chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, and potential as a therapeutic agent or building block.

PropertyValueSource
Molecular Formula C₇H₈BNO₃[][2]
Molecular Weight 164.95 g/mol [][2]
Melting Point 229-234 °C[3]
LogP -0.83440[]
Appearance White to brown solid (powder or crystals)[3]
pKa Not explicitly found in searched literature for this specific compound. General pKa for phenylboronic acids is ~9.[4]
Solubility Specific quantitative data not found. Generally, phenylboronic acids have low solubility in water and varying solubility in organic solvents.[5] Colorless crystals were obtained from a 50% water:ethanol solution.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are essential for reproducible research. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Determination of Acidity Constant (pKa)

The pKa of a boronic acid can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of a boronic acid can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.

  • The mixture is agitated for a prolonged period to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The solubility is expressed in units such as g/L or mol/L.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[] Its utility is highlighted in the development of inhibitors for several key protein targets implicated in disease.

drug_discovery_workflow cluster_start Starting Material cluster_reaction Chemical Synthesis cluster_products Biologically Active Molecules cluster_application Therapeutic Areas start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction inhibitor1 STAT3 Protein Inhibitors reaction->inhibitor1 inhibitor2 Vasopressin V1B Receptor Antagonists reaction->inhibitor2 inhibitor3 CHK1 Inhibitors reaction->inhibitor3 app1 Cancer Therapy inhibitor1->app1 app2 Antidepressants & Anxiolytics inhibitor2->app2 app3 Cancer Therapy inhibitor3->app3

Caption: Synthetic utility of this compound in drug discovery.

The boronic acid functional group is a key feature in many enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like proteases.[4] This interaction is often a key mechanism of action for boronic acid-based drugs.

enzyme_inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism enzyme Serine Protease serine Catalytic Serine Residue (with -OH group) enzyme->serine interaction Reversible Covalent Bond Formation serine->interaction attacks boronic_acid This compound boronic_acid->interaction targets

Caption: General mechanism of serine protease inhibition by a boronic acid.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its ability to participate in cross-coupling reactions and interact with biological targets underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and the experimental approaches to their measurement, serving as a vital resource for researchers in the field.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Carbamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Carbamoylphenyl)boronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes information on its known properties, the general characteristics of phenylboronic acids, and data from structurally similar compounds. The experimental protocols detailed herein are established methods for the analysis of boronic acids and can be directly applied to this compound.

Introduction to this compound

This compound is a derivative of phenylboronic acid featuring a carbamoyl (B1232498) (amide) group at the para position of the phenyl ring. This functional group is anticipated to influence the compound's physicochemical properties, including its solubility and stability, primarily through its capacity for hydrogen bonding. Boronic acids are a class of compounds of significant interest in medicinal chemistry and organic synthesis, notably for their role in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The crystal structure reveals that the molecules are linked by hydrogen bonds, forming sheets.[1][2] The carbamoyl and boronic acid groups are twisted out of the plane of the benzene (B151609) ring.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BNO₃[1]
Molecular Weight 164.95 g/mol [1]
Appearance Colorless crystals[1]
Melting Point Not available
Crystal System Triclinic[1]
Space Group P-1[1]

Solubility of this compound

Aqueous Solubility

The solubility of phenylboronic acids in water is generally low.[3][4] The introduction of polar substituents can modulate this property. For instance, the presence of a carboxylic acid group, which, like the carbamoyl group, can participate in hydrogen bonding, has been shown to decrease the aqueous solubility compared to the parent phenylboronic acid.[4] One study reports the successful crystallization of this compound from a 50% water:ethanol mixture, which suggests at least moderate solubility in this aqueous-organic blend.[1]

To provide a comparative context, Table 2 presents the aqueous solubility of unsubstituted phenylboronic acid and one of its carboxy-substituted analogs.

Table 2: Aqueous Solubility of Analogous Phenylboronic Acids

CompoundTemperature (°C)Solubility (g / 100 cm³ H₂O)Reference
Phenylboronic acid20~2[4][5]
3-Carboxyphenylboronic acidNot specifiedLower than phenylboronic acid[4]

Given the presence of the polar carbamoyl group, this compound is expected to exhibit some aqueous solubility, likely influenced by pH due to the acidic nature of the boronic acid moiety.

Organic Solvent Solubility

Phenylboronic acids generally exhibit higher solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbons.[3] The solubility of unsubstituted phenylboronic acid is high in ethers (like diethyl ether) and ketones (like acetone), moderate in chloroform, and very low in hydrocarbons.[3] It is expected that this compound will follow a similar trend, as summarized in Table 3.

Table 3: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted Solubility
Protic Polar Water, Ethanol, MethanolLow to Moderate
Aprotic Polar Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Moderate to High
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High
Halogenated Dichloromethane, ChloroformModerate
Nonpolar Hexane, TolueneLow to Insoluble

Stability of this compound

Specific stability data for this compound is not extensively documented. However, the stability of boronic acids, in general, is subject to several degradation pathways.

Oxidative Stability

Boronic acids are susceptible to oxidation, which can cleave the carbon-boron bond to yield the corresponding phenol.[6] This degradation can be influenced by the presence of oxidizing agents and conditions that promote the formation of reactive oxygen species. The electronic nature of substituents on the phenyl ring can affect the rate of oxidation.

pH-Dependent Stability and Hydrolysis

While the carbon-boron bond in arylboronic acids is generally stable to hydrolysis, the overall stability can be pH-dependent. In aqueous solutions, the boronic acid group exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[7] Extreme pH conditions (highly acidic or basic) can potentially promote degradation. Studies on structurally related benzamide (B126) derivatives have shown that some are stable in dilute aqueous solutions and under acidic and basic conditions, suggesting that the amide functionality may impart a degree of stability.[8][9]

Thermal and Photostability

Forced degradation studies are necessary to determine the intrinsic stability of this compound under thermal and photolytic stress. These studies involve exposing the compound to high temperatures and light (including UV radiation) to identify potential degradation products and pathways.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for measuring the solubility of boronic acids in various solvents. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Objective: To determine the equilibrium solubility of this compound in a given solvent as a function of temperature.

Materials and Equipment:

  • This compound

  • High-purity solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Light source and detector (for turbidity measurement)

  • Heating/cooling circulator

Procedure:

  • Sample Preparation: Accurately weigh known amounts of this compound and the selected solvent into the jacketed glass vessel to create a biphasic mixture of a precise composition.

  • Heating and Stirring: Vigorously stir the mixture while heating it at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the heating/cooling circulator.

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.

  • Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point corresponds to the maximum light transmission.

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the chosen solvent.

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep3 Combine in jacketed glass vessel prep1->prep3 prep2 Accurately measure selected solvent prep2->prep3 meas1 Heat at a slow, constant rate prep3->meas1 meas2 Vigorously stir the mixture prep3->meas2 meas3 Continuously monitor turbidity meas1->meas3 meas2->meas3 analysis1 Record temperature at complete dissolution meas3->analysis1 analysis2 Repeat for different compositions analysis1->analysis2 analysis3 Generate solubility curve (mole fraction vs. temperature) analysis2->analysis3

Workflow for Dynamic Solubility Determination
Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods.[10][11]

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C).

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The "mass balance" should be calculated to ensure that all degradation products have been accounted for.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Degradation (solid, heat) start->thermal photo Photodegradation (solid & solution, light) start->photo analysis Analyze samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate degradation (Identify peaks, mass balance) analysis->evaluation

Workflow for Forced Degradation Study

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, a qualitative understanding of its properties can be inferred from the behavior of analogous phenylboronic acids. The presence of the carbamoyl group is expected to confer a degree of polarity that influences its solubility profile. Like other boronic acids, it is likely susceptible to oxidative degradation. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is crucial for its effective application in research and drug development.

References

(4-Carbamoylphenyl)boronic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Carbamoylphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. It details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Chemical Identifiers and Properties

This compound, also known as 4-boronobenzamide, is an aromatic boronic acid derivative. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 123088-59-5[1][2][3][4][5]
Molecular Formula C7H8BNO3[1][2][3][6]
Molecular Weight 164.95 g/mol [1][2][3]
IUPAC Name This compound[6]
Appearance White to off-white solid[5]
Synonyms 4-Carbamoylbenzeneboronic acid, 4-Aminocarbonylphenylboronic acid

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the hydrolysis of a corresponding boronate ester, which is often prepared via a palladium-catalyzed cross-coupling reaction. A general experimental workflow is outlined below.

Diagram: Synthetic Pathway of this compound

Synthesis_Workflow A 4-Bromobenzamide (B181206) D Suzuki-Miyaura Coupling A->D B Bis(pinacolato)diboron (B136004) B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) C->D E 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide D->E Formation of boronate ester G Hydrolysis E->G F Acidic Hydrolysis (e.g., HCl) F->G H This compound G->H Final Product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis
  • Reaction Setup: To a solution of 4-bromobenzamide (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in a suitable solvent (e.g., dioxane), add potassium acetate (B1210297) (3 equivalents) and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents).

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone (B3395972) and aqueous hydrochloric acid (e.g., 2 M HCl). Stir the solution at room temperature for 2-4 hours.

  • Final Product Isolation: Remove the acetone under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules due to the versatile reactivity of the boronic acid moiety.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. The carbamoyl (B1232498) group (-CONH2) can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling sub_A This compound reaction Suzuki-Miyaura Cross-Coupling sub_A->reaction sub_B Aryl/Vinyl Halide (R-X) sub_B->reaction catalyst Pd Catalyst Base catalyst->reaction product Coupled Product (R-C6H4-CONH2) reaction->product C-C bond formation

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Structural Information

The crystal structure of this compound reveals that the molecules are linked by intermolecular N—H···O and O—H···O hydrogen bonds, forming sheet-like structures.[7] The boronic acid and carbamoyl functional groups are twisted out of the plane of the benzene (B151609) ring.[7] This hydrogen bonding capability is a key feature influencing its use in the design of supramolecular assemblies and crystal engineering.

References

A Technical Guide to (4-Carbamoylphenyl)boronic acid: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(4-Carbamoylphenyl)boronic acid , a key building block in modern medicinal chemistry and materials science, is instrumental in the synthesis of a wide range of complex molecules, most notably as a precursor for PARP inhibitors used in cancer therapy. This guide provides an in-depth overview of its commercial availability, typical purity levels, and the analytical methodologies employed for its characterization, aimed at researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from ≥95% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of offerings from several prominent suppliers.

SupplierStated PurityCAS NumberNotes
Sigma-Aldrich≥95%123088-59-5Marketed as 4-Aminocarbonylphenylboronic acid.[1]
MedChemExpress99.49% (by HPLC)123088-59-5A Certificate of Analysis for a specific batch confirms this purity and consistency with the structure by ¹H NMR and LCMS.
Aldlab Chemicals95%123088-59-5
BLD PharmNot specified123088-59-5
Frontier Specialty ChemicalsNot specified123088-59-5
BOC SciencesNot specified123088-59-5[]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the conversion of a corresponding aryl halide, such as 4-bromobenzamide (B181206), into a boronic acid derivative.

Experimental Protocol: Synthesis from 4-Bromobenzamide

This protocol is a representative method based on established procedures for the synthesis of aryl boronic acids.

Materials:

  • 4-Bromobenzamide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B1201080)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Iodine (for initiation)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to initiate the reaction. A solution of 4-bromobenzamide in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction and then maintained at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78°C (dry ice/acetone bath). A solution of trimethyl borate in anhydrous THF is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of cold 2M HCl. The mixture is stirred vigorously for one hour to ensure complete hydrolysis of the borate ester.

  • Work-up and Isolation: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.

Solvents:

  • Water

  • Ethanol/Water mixture

Procedure:

  • The crude this compound is dissolved in a minimum amount of boiling water or a hot ethanol/water mixture.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, during which time crystals of the purified product will form.

  • The crystallization process can be completed by cooling the flask in an ice bath.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis. A typical reversed-phase HPLC method would involve:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid for peak shaping) and a polar organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detection, typically in the range of 220-280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and can also provide an estimation of purity by identifying characteristic signals of the compound and any impurities present.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) is used to confirm the molecular weight of the compound.

Common Impurities

During the synthesis and storage of this compound, several impurities can form:

  • Boroximes: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their presence can be detected by NMR spectroscopy.

  • Deboronated Starting Material: Incomplete reaction or decomposition can lead to the presence of the starting aryl halide (e.g., 4-bromobenzamide).

  • Homocoupling Products: Side reactions during synthesis can lead to the formation of biphenyl (B1667301) derivatives.

Visualizing Key Processes

To better illustrate the context and application of this compound, the following diagrams outline a key synthetic pathway, an experimental workflow, and the logical relationship of factors influencing its purity.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Coupled Product (e.g., PARP inhibitor precursor) A->E Suzuki-Miyaura Coupling B Aryl Halide (e.g., for PARP inhibitor synthesis) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E

Caption: Suzuki-Miyaura coupling reaction utilizing this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: 4-Bromobenzamide Grignard Grignard Formation Start->Grignard Borylation Reaction with Trimethyl Borate Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Crude Crude Product Hydrolysis->Crude Recrystallization Recrystallization (e.g., from Water/Ethanol) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure Purified Product Drying->Pure HPLC HPLC (Purity) Pure->HPLC NMR 1H NMR (Structure) Pure->NMR MS LCMS (Molecular Weight) Pure->MS Final Final Product with CoA HPLC->Final NMR->Final MS->Final

Caption: A typical experimental workflow for the synthesis and analysis.

Purity_Factors cluster_synthesis_factors Synthesis Conditions cluster_purification_factors Purification Method cluster_storage_factors Storage Conditions Purity Final Purity of This compound Reactant_Quality Quality of Starting Materials Reactant_Quality->Purity Reaction_Control Control of Reaction (Temperature, Time) Reaction_Control->Purity Side_Reactions Minimization of Side Reactions Side_Reactions->Purity Solvent_Choice Choice of Recrystallization Solvent Solvent_Choice->Purity Cooling_Rate Cooling Rate Cooling_Rate->Purity Washing Effective Washing Washing->Purity Moisture Exclusion of Moisture Moisture->Purity Temperature Appropriate Temperature Temperature->Purity

Caption: Factors influencing the final purity of the product.

References

A Technical Guide to Boronic and Borinic Acids: Key Differences in Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, stability, and versatile reactivity have propelled them to the forefront of academic research and pharmaceutical development. This technical guide provides an in-depth exploration of the core differences between two key classes of organoboron acids: boronic acids [R-B(OH)₂] and borinic acids [R₂B(OH)]. By examining their fundamental structure, physicochemical properties, reactivity, and applications, this document aims to equip researchers with the knowledge to strategically select and utilize these powerful reagents and catalysts in their work. Detailed experimental protocols for their synthesis and key reaction mechanisms are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding.

Fundamental Structural and Physicochemical Distinctions

Boronic and borinic acids are structurally related to boric acid (B(OH)₃), differing in the number of hydroxyl groups replaced by organic residues. This seemingly minor structural variance leads to significant differences in their electronic nature, stability, and subsequent chemical behavior.

A boronic acid is an organoboron compound featuring one organic substituent and two hydroxyl groups attached to a central boron atom.[1][2] In contrast, a borinic acid possesses two organic substituents and only one hydroxyl group.[3][4] This fundamental difference in substitution is the primary determinant of their distinct properties.

Figure 1: General chemical structures of Boronic and Borinic Acids.

The boron atom in both classes is sp²-hybridized with a vacant p-orbital, rendering them Lewis acidic.[5] However, the presence of two electron-donating organic groups in borinic acids increases electron density at the boron center compared to the single organic group in boronic acids. This results in borinic acids generally being more Lewis acidic and more electrophilic.[4][6]

G Boric Boric Acid B(OH)₃ Boronic Boronic Acid R-B(OH)₂ Boric->Boronic -OH, +R Borinic Borinic Acid R₂B(OH) Boronic->Borinic -OH, +R Borane Borane R₃B Borinic->Borane -OH, +R

Figure 2: Logical relationship of Boron Oxyacids by substitution.

Quantitative Physicochemical Properties

The distinct substitution patterns directly influence key properties such as acidity and stability. Boronic acids are generally more stable and less prone to decomposition than borinic acids.[5] They often exist as stable, crystalline solids, though they are prone to dehydration to form cyclic trimers known as boroxines.[1][7] Borinic acids are more sensitive and can be unstable, often existing as dimers or trimers in solution or the solid state.[4]

PropertyBoronic AcidsBorinic AcidsKey Differences & Notes
General Formula R-B(OH)₂R₂B(OH)The number of organic (R) vs. hydroxyl (OH) groups is the defining feature.
Lewis Acidity ModerateHighBorinic acids are generally stronger Lewis acids due to having two C-B bonds.[4]
pKa ~9Varies, generally lowerThe pKa of boronic acids can drop to ~7 upon forming tetrahedral boronate complexes.[1]
Stability Generally stable solidsOften less stable, sensitive to air/moistureBoronic acids are easier to handle and store.[5] Borinic acids can be prone to oxidation.[3]
Common Forms Monomer, cyclic trimer (Boroxine)Monomer, dimer, or cyclic trimerInterconversion between forms can complicate characterization and stoichiometry.[1][4]
Oxidation by H₂O₂ SlowerFasterBorinic acids are more prone to rapid oxidation, a property exploited in sensor design.[6]

Comparative Reactivity and Applications in Synthesis

The differences in Lewis acidity and stability translate into distinct reactivity profiles and applications in organic synthesis. Boronic acids are famously used as nucleophilic partners in cross-coupling reactions, while both classes serve as versatile catalysts.

Boronic Acids: Pillars of Cross-Coupling Chemistry

Boronic acids are indispensable reagents, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate, and it is one of the most widely used reactions in the synthesis of pharmaceuticals and complex molecules.[8][9]

Key Reactions Involving Boronic Acids:

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds, crucial for biaryl synthesis.[10] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[9]

  • Chan-Lam Coupling: Forms carbon-nitrogen and carbon-oxygen bonds by coupling boronic acids with amines or alcohols, typically using a copper catalyst.[1]

  • Petasis (Borono-Mannich) Reaction: A multi-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids.[11][12]

  • Boronic Acid Catalysis (BAC): Boronic acids can act as mild Lewis acid catalysts to activate hydroxyl groups, facilitating reactions like amidations, esterifications, and cycloadditions.[13][14][15]

G Pd0 Pd(0)L₂ OA Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination RE->Pd0 product R¹-R² RE->product Product reagent1 R¹-X reagent1->OA reagent2 R²-B(OH)₂ Base reagent2->TM

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura Reaction.

Borinic Acids: Specialized Catalysts and Reagents

While less ubiquitous than boronic acids, borinic acids are powerful catalysts and reagents in their own right, often employed for transformations where boronic acids are less effective. Their enhanced Lewis acidity allows them to catalyze a range of reactions.[4]

Key Applications of Borinic Acids:

  • Catalysis: They are effective catalysts for epoxide ring-opening, hydrosilylation, regioselective acylation of diols, and transamidation.[4][6]

  • Contrasting Catalytic Activity: Notably, while boronic acids can catalyze direct amidation, studies have shown that borinic acids are often not competent catalysts for this transformation, as they can form unreactive complexes or undergo protodeboronation.[16] This represents a critical functional difference for synthetic planning.

  • H₂O₂-Responsive Triggers: Borinic acids react significantly faster with hydrogen peroxide than their boronic acid counterparts.[6] This property is being exploited in the development of highly sensitive probes and triggers for detecting reactive oxygen species (ROS) in biological systems.

Role in Drug Development and Medicinal Chemistry

The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has made organoboron compounds, especially boronic acids, highly valuable motifs in drug design.

Boronic Acids as Pharmacophores

The incorporation of a boronic acid group has led to several FDA-approved drugs.[17] The boron atom acts as an electrophilic "warhead" that can form a stable, yet reversible, tetrahedral intermediate with nucleophilic residues (like serine or threonine) in the active site of an enzyme, leading to potent inhibition.[1][18]

Drug Name (Brand)TargetTherapeutic IndicationFDA Approval Year
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma2003
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015
Vaborbactam (in Vabomere®)β-Lactamase EnzymesComplicated Bacterial Infections2017
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseOnychomycosis (toenail fungus)2014
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis (Eczema)2016
Borinic Acids in Medicinal Chemistry

The application of borinic acids in approved drugs is not yet established. However, their enhanced electrophilicity and distinct reactivity make them intriguing candidates for future drug discovery efforts.[6] They offer a different structural scaffold and electronic profile that could be exploited to target enzymes that are not effectively inhibited by boronic acids or to design novel bioactive probes.

Experimental Protocols: Synthesis Methodologies

The successful application of boronic and borinic acids relies on robust and scalable synthetic methods.

General Protocol for Arylboronic Acid Synthesis via Grignard Reaction

This common method involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Materials:

  • Aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate, Diethyl ether

Procedure:

  • Grignard Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried flask. Add a solution of the aryl bromide in anhydrous THF dropwise. If the reaction does not initiate, gentle heating or a crystal of iodine may be used. Stir until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Quenching and Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the mixture to 0 °C and slowly quench by adding 1 M HCl.

  • Work-up: Stir the biphasic mixture vigorously for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica (B1680970) gel chromatography.

G Start Aryl Halide (Ar-X) Step1 1. React with Mg or n-BuLi Start->Step1 Intermediate1 Organometallic Reagent (Ar-MgX or Ar-Li) Step1->Intermediate1 Step2 2. React with B(OR')₃ at -78°C Intermediate1->Step2 Intermediate2 Borate Ester Complex [Ar-B(OR')₃]⁻ Step2->Intermediate2 Step3 3. Acidic Work-up (H₃O⁺) Intermediate2->Step3 End Boronic Acid (Ar-B(OH)₂) Step3->End

Figure 4: General experimental workflow for Boronic Acid synthesis.

General Protocol for Diarylborinic Acid Synthesis

This method involves the addition of an organolithium reagent to a boronic ester.

Materials:

  • Arylboronic acid pinacol (B44631) ester (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aryllithium or Aryl Grignard reagent (1.1 eq, prepared separately or used from a commercial solution)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate, Ethyl acetate

Procedure:

  • Setup: Under an inert atmosphere, dissolve the arylboronic acid pinacol ester in anhydrous THF in a flame-dried flask.

  • Addition: Cool the solution to -78 °C. Slowly add the aryllithium or Grignard reagent solution dropwise.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis: Cool the reaction to 0 °C and carefully add 1 M HCl to hydrolyze the intermediate borinate ester.

  • Work-up and Purification: Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude diarylborinic acid is often purified by chromatography or recrystallization. Due to their potential instability, borinic acids are sometimes used immediately in the next step without extensive purification.[4]

G Start Boronic Ester (R¹-B(OR')₂) Step1 1. React with R²-Li or R²-MgX at -78°C Start->Step1 Intermediate1 Ate Complex [R¹R²B(OR')₂]⁻ Step1->Intermediate1 Step2 2. Warm to RT Intermediate1->Step2 Intermediate2 Borinate Ester R¹R²B-OR' Step2->Intermediate2 Step3 3. Acidic Work-up (H₃O⁺) Intermediate2->Step3 End Borinic Acid (R¹R²B-OH) Step3->End

Figure 5: General experimental workflow for Borinic Acid synthesis.

Conclusion

While boronic and borinic acids are closely related members of the organoboron family, their differences are profound and consequential. Boronic acids are stable, moderately Lewis acidic compounds that have revolutionized C-C bond formation and demonstrated immense value as pharmacophores. Borinic acids, in contrast, are more reactive, more Lewis acidic, and serve as specialized catalysts and highly responsive chemical probes. A thorough understanding of their distinct structural, electronic, and reactive properties is critical for researchers in organic synthesis and drug development to fully harness their synthetic potential and design the next generation of complex molecules and therapeutics.

References

Methodological & Application

Application Notes and Protocols for (4-Carbamoylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is a valuable building block in medicinal chemistry. The carbamoyl (B1232498) (carboxamide) group is a common pharmacophore found in numerous drug candidates and approved medicines. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl carboxamides.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₃⁻ BaseActivation Base Activation of Boronic Acid Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) Base->Boronate Forms boronate complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound and analogous arylboronic acids with various aryl halides. The carbamoyl group is an electron-withdrawing group, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups on the boronic acid can slow the rate of transmetalation. However, successful couplings can be achieved with appropriate catalyst, ligand, and base selection.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Fluorobenzyl bromideThis compoundPdCl₂(dppf) (7)Na₂CO₃Methanol (B129727)/WaterReflux497[1]
24-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.596[2]
34-BromobenzonitrilePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.3398[2]
41-Bromo-4-nitrobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.1795[2]
54-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFDioxaneRT1298[3]
64-IodoanisolePhenylboronic acidPd@CS-Py@CNTNa₂CO₃WaterReflux0.598[4]

Experimental Protocols

The following protocols provide detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound.

This protocol is adapted from a patented synthesis of an intermediate for the PARP inhibitor Olaparib and serves as a key example for the application of this compound.[1]

Materials and Reagents:

  • This compound

  • 4-Fluoro-3-(hydroxymethyl)benzonitrile (or corresponding aryl halide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Sodium carbonate (Na₂CO₃)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.0 eq), sodium carbonate (2.0 eq), and PdCl₂(dppf) (0.07 eq).

  • Solvent Addition: Add methanol and water to the flask. The solvent ratio can be optimized, a common starting point is a 1:1 or similar mixture that allows for dissolution of the reagents.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent mixture) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The aqueous residue can then be extracted with an organic solvent such as ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure biaryl carboxamide.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Add Aryl Halide (1 eq), This compound (1 eq), Base (e.g., Na₂CO₃, 2 eq), and Pd Catalyst (e.g., PdCl₂(dppf)) to flask. B Add solvent (e.g., Methanol/Water). A->B C Purge with inert gas (Ar or N₂). B->C D Heat to reflux with vigorous stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool to room temperature. E->F G Filter and concentrate. F->G H Extract with organic solvent. G->H I Wash, dry, and concentrate organic layers. H->I J Purify by column chromatography or recrystallization. I->J

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol provides a general starting point for the coupling of this compound with various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453) or Toluene

  • Water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%). If using a pre-formed catalyst complex, add it directly.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane or toluene) and degassed water. A common solvent to water ratio is between 4:1 and 10:1.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up procedure is also similar, involving cooling, extraction with an organic solvent, washing, drying, and concentration.

  • Purification: Purify the crude product as needed, typically by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps. Increasing the temperature or reaction time may also be beneficial.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure the reaction is properly deoxygenated. Using a less aqueous solvent system or a milder base can sometimes help. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can also prevent this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur in the presence of oxygen. Thorough degassing of the reaction mixture is crucial to prevent this.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a key building block in the synthesis of diverse biaryl carboxamides for applications in drug discovery and materials science.

References

Applications of (4-Carbamoylphenyl)boronic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-Carbamoylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of therapeutic agents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its rigid phenyl ring, coupled with the reactive boronic acid moiety and the hydrogen-bonding capability of the carbamoyl (B1232498) group, makes it an attractive component for designing molecules that can interact with biological targets with high affinity and specificity. This application note details its role in the development of enzyme inhibitors and receptor antagonists, providing experimental protocols and quantitative data where available.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key structural motif in the synthesis of inhibitors for various enzymes and as antagonists for cell surface receptors. Its utility is highlighted in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, and Vasopressin V1B receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair mechanisms. In cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality in cancer cells. This compound serves as a valuable scaffold in the synthesis of potent PARP inhibitors. The carbamoylphenyl group often mimics the nicotinamide (B372718) moiety of the NAD+ substrate, which is essential for PARP's enzymatic activity.

A notable example is the synthesis of novel pyrimidine (B1678525) analogs through the Suzuki-Miyaura coupling of this compound with halogenated pyrimidines. These compounds are designed to fit into the active site of PARP enzymes.

Experimental Workflow for Synthesis of a Pyrimidine-based PARP Inhibitor Precursor:

G start Start: Reactants reactants 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) + this compound start->reactants reaction Suzuki-Miyaura Coupling reactants->reaction catalyst Pd(PPh3)4 (Palladium Catalyst) + K3PO4 (Base) catalyst->reaction solvent 1,4-Dioxane (B91453)/Water solvent->reaction heating Reflux at 70-80°C (18-22 hours) reaction->heating workup Reaction Work-up: - Cool to RT - Add Ethyl Acetate (B1210297) - Wash with Water heating->workup purification Purification: Column Chromatography workup->purification product Product: 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide purification->product

Caption: Synthetic workflow for a pyrimidine-based PARP inhibitor precursor.

Quantitative Data:

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Olaparib1.90.7[1]
Rucaparib1.40.2[1]
Niraparib3.82.1[1]
Talazoparib0.571.8[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.[2]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent)

  • This compound (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Distilled water

Procedure:

  • To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

  • Add 1,4-dioxane (6 mL per 0.986 mmol of the pyrimidine derivative) and stir the mixture under an inert atmosphere (e.g., argon) for 30 minutes at room temperature.[2]

  • Add this compound, K₃PO₄, and distilled water (1.5 mL).[2]

  • Reflux the reaction mixture at 70–80 °C for 18–22 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide.

PARP Signaling Pathway in DNA Repair:

G DNAdamage DNA Single-Strand Break PARP1 PARP1 DNAdamage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (if repair fails) NAD NAD+ NAD->PAR substrate Repair_complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_complex recruits PARP_inhibitor (4-Carbamoylphenyl)boronic acid-derived inhibitor PARP_inhibitor->PARP1 inhibits DNA_repair DNA Repair Repair_complex->DNA_repair

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[3][4][5] Its constitutive activation is observed in many cancers, making it a promising therapeutic target. The boronic acid moiety can act as a bioisostere for a phosphate group, enabling it to interact with the phosphotyrosine-binding SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

STAT3 Signaling Pathway:

G Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates STAT3_inhibitor (4-Carbamoylphenyl)boronic acid-derived inhibitor STAT3_inhibitor->STAT3 inhibits dimerization

Caption: Overview of the JAK-STAT3 signaling pathway.[3][4][5]

Vasopressin V1B Receptor Antagonists

The vasopressin V1B receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of depression and anxiety. This compound can be incorporated into small molecules designed to antagonize the V1B receptor, potentially modulating stress responses.

Vasopressin V1B Receptor Signaling Pathway:

G Vasopressin Vasopressin V1B_Receptor V1B Receptor Vasopressin->V1B_Receptor binds Gq Gq protein V1B_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., ACTH release) Ca_release->Cellular_response PKC->Cellular_response V1B_antagonist (4-Carbamoylphenyl)boronic acid-derived antagonist V1B_antagonist->V1B_Receptor blocks

Caption: Simplified Vasopressin V1B receptor signaling pathway.[6]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of enzyme inhibitors and receptor antagonists, particularly through the Suzuki-Miyaura coupling, has contributed to the development of novel therapeutic candidates. The ability to readily form carbon-carbon bonds while introducing a key pharmacophoric element makes it a continued area of interest for drug discovery and development professionals. Further exploration of its use in creating diverse chemical libraries will likely lead to the identification of new and potent modulators of various biological targets.

References

Use of (4-Carbamoylphenyl)boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(4-Carbamoylphenyl)boronic acid has emerged as a crucial building block for synthetic chemists, particularly in the realms of pharmaceutical and materials science. Its dual functionality, featuring both a boronic acid and a carbamoyl (B1232498) (amide) group, allows for a diverse range of chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This application note provides a detailed overview of its use, focusing on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl carboxamides, key intermediates in drug discovery.

Key Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions.[1] Its applications span various fields:

  • Pharmaceutical Development: It is a key component in the synthesis of a variety of biologically active molecules. Notably, it serves as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2][3] It is also used in the development of STAT3 protein inhibitors and vasopressin V1B receptor antagonists.[4]

  • Organic Synthesis: As a bifunctional molecule, it is an essential intermediate for creating complex organic structures.[1] It participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[4]

  • Materials Science: The unique properties of this boronic acid derivative make it suitable for developing sensors and for modifying metal-organic frameworks (MOFs).[4]

Synthesis of Biaryl Carboxamides via Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl carboxamides. These structures are prevalent in many pharmaceutical compounds. The general reaction involves the coupling of the boronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Biaryl Carboxamide A->C Suzuki-Miyaura Coupling B Aryl Halide (Ar-X) B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., 1,4-Dioxane (B91453)/H2O)

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the synthesis of a representative biaryl carboxamide, 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid, through the Suzuki-Miyaura coupling of this compound and 4-bromobenzoic acid.

Materials:

  • This compound

  • 4-Bromobenzoic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzoic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water (20 mL).

  • Stir the resulting mixture at 80°C for 16 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid.[5]

Quantitative Data

The yields of Suzuki-Miyaura reactions are generally good to excellent, depending on the specific substrates and reaction conditions. The following table summarizes representative yields for the synthesis of biphenyl (B1667301) derivatives using arylboronic acids under various conditions.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃1,4-Dioxane/H₂O8016>90
4-Chlorotoluene4-Tolylboronic acidPd complex (0.5)KOHi-PrOH25295
4-BromoanisolePhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1)K₂CO₃EtOH/H₂ORT-92
3-Bromobenzoic acid3,5-Difluorophenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)K₂CO₃H₂ORT1.5Low

Application in the Synthesis of PARP Inhibitors

This compound is a valuable precursor for synthesizing key intermediates of PARP inhibitors, such as Olaparib. While a direct coupling to the final drug is not the common route, it can be used to construct the essential biaryl carboxamide core.

PARP_Intermediate_Synthesis A This compound C Biaryl Carboxamide Intermediate A->C Suzuki-Miyaura Coupling B Substituted Aryl Halide B->C D Further Synthetic Steps C->D E PARP Inhibitor (e.g., Olaparib) D->E

Caption: Plausible workflow for PARP inhibitor synthesis.

This synthetic strategy highlights the importance of this compound in creating the central biaryl scaffold, which is then further elaborated to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to readily participate in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, makes it an indispensable tool for researchers and scientists in drug development and materials science. The protocols and data presented herein demonstrate its utility in the efficient synthesis of complex biaryl structures, underscoring its significance in modern synthetic chemistry.

References

Application Notes: The Role of (4-Carbamoylphenyl)boronic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Carbamoylphenyl)boronic acid is a versatile bifunctional reagent that has become a valuable building block in medicinal chemistry and drug discovery.[1] It incorporates two key chemical motifs: a boronic acid group and a benzamide (B126) (carbamoylphenyl) group. The boronic acid moiety is a well-established pharmacophore for inhibiting serine and threonine proteases, where it acts as a transition-state analog to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[2][3] Simultaneously, the benzamide portion is a critical structural feature of many Poly(ADP-ribose) polymerase (PARP) inhibitors, mimicking the nicotinamide (B372718) moiety of the NAD+ substrate to occupy the catalytic pocket.[4][5]

This reagent is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[6][7] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the incorporation of the crucial carbamoylphenyl group into diverse molecular scaffolds.[][9] These notes provide an overview of its application, quantitative data on resulting inhibitors, and detailed protocols for synthesis and evaluation.

Key Applications in Enzyme Inhibition

The unique structure of this compound makes it a key component in the synthesis of inhibitors for several important enzyme classes.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair, particularly in the Base Excision Repair (BER) pathway.[4] In cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to cell death through a concept known as synthetic lethality.[5][10] The benzamide structure, which can be introduced using this compound, is fundamental for potent PARP inhibition as it forms key hydrogen bonds with residues like Gly863 and Ser904 in the nicotinamide-binding pocket of the enzyme.[4]

  • Serine Protease Inhibitors: Serine proteases play vital roles in processes ranging from digestion to blood clotting and are targets for various diseases.[2] Boronic acids are potent inhibitors because they mimic the tetrahedral transition state of peptide-bond hydrolysis.[11] The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine, forming a stable, reversible tetrahedral boronate adduct.[3] While the carbamoylphenyl group provides a scaffold for further derivatization to enhance selectivity, the boronic acid itself is the active "warhead".

  • β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are frequently serine proteases.[12][13] Boronic acid-based inhibitors, such as vaborbactam (B611620), have been developed to counteract this resistance.[14][15] These inhibitors bind to the serine residue in the β-lactamase active site, protecting the antibiotic from hydrolysis.[16] this compound can serve as a foundational scaffold for developing novel β-lactamase inhibitors.

Quantitative Data on Related Boronic Acid Inhibitors

The inhibitory potency of compounds synthesized using boronic acid precursors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes data for representative boronic acid-based inhibitors against various enzyme targets.

Inhibitor Class/CompoundEnzyme TargetInhibitor TypePotencyReference
Peptidyl Boronic AcidProstate-Specific Antigen (PSA)Serine ProteaseKi: ~65 nM[11]
Phenyl Boronic Acid DerivativeAmpC β-lactamaseSerine β-LactamaseKi: 140 nM[3][16]
Phenyl Boronic Acid DerivativeKPC-2 β-lactamaseSerine β-LactamaseKi: 730 nM[3][16]
Boronic Acid (Vaborbactam)PBP3 (P. aeruginosa)Penicillin-Binding ProteinIC50: 262 µM[17]
Benzamide Derivative (Y49)PARP-1DNA Repair EnzymeIC50: 0.96 nM[4]
Benzamide Derivative (Y31)PARP-1DNA Repair EnzymeIC50: 0.41 nM[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of an Aryl-Benzamide Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple this compound with a functionalized aryl halide (Ar-X), a common step in synthesizing PARP or other enzyme inhibitors.[18]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) and any necessary ligands to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the desired coupled product.

Protocol 2: General In Vitro β-Lactamase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a Class A or C serine β-lactamase using a chromogenic substrate.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC or KPC-2)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Nitrocefin (B1678963) (chromogenic β-lactam substrate)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 2 µL of the diluted inhibitor to each well. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Add 178 µL of assay buffer containing the β-lactamase enzyme to each well. The final enzyme concentration should be chosen to ensure linear substrate hydrolysis over the measurement period.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of a nitrocefin solution (final concentration typically 50-100 µM) to all wells.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the reaction rate (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms involving this compound in inhibitor development.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ar-X) B->C D Crude Inhibitor C->D E Purification (Chromatography) D->E F Pure Inhibitor E->F H In Vitro Inhibition Assay F->H G Target Enzyme G->H I Raw Assay Data H->I J Data Analysis I->J K IC50 / Ki Value J->K G cluster_enzyme Serine Protease Active Site Ser Catalytic Serine (Ser-OH) His Histidine Ser->His Adduct Reversible Tetrahedral Adduct Ser->Adduct Covalent Bond Formation OxyanionHole Oxyanion Hole Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Adduct Nucleophilic Attack Adduct->OxyanionHole Stabilization G SSB Single-Strand Break (SSB) in DNA PARP PARP Enzyme SSB->PARP Detection PAR Poly(ADP-ribose) Chain (PARylation) PARP->PAR Activation Inhibitor PARP Inhibitor (e.g., from Benzamide Scaffold) PARP->Inhibitor Inhibition Repair Recruitment of BER Repair Proteins PAR->Repair Signaling BER Base Excision Repair (BER) SSB Repaired Repair->BER StalledFork Stalled Replication Fork SSB persists Inhibitor->StalledFork Blocks Repair DSB Double-Strand Break (DSB) (Cell Death in BRCA-deficient cells) StalledFork->DSB

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Carbamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of biaryl compounds utilizing (4-carbamoylphenyl)boronic acid. This key reagent is instrumental in the construction of biaryl scaffolds, which are prevalent in numerous biologically active molecules, including STAT3 inhibitors and vasopressin V1B receptor antagonists. The methodologies described herein focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Introduction

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to introduce a carbamoylphenyl group makes it a valuable reagent in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. The Suzuki-Miyaura coupling, for which John B. Fenn, Koichi Tanaka, and Kurt Wüthrich were awarded the Nobel Prize in Chemistry in 2002, is the most common method for employing this boronic acid to create biaryl structures. This reaction offers high functional group tolerance, stereospecificity, and generally high yields.

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or iodide). The reaction requires a base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

A generalized reaction scheme is as follows:

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X (Aryl Halide) Product Ar-(C6H4)-CONH2 (Biaryl Product) Aryl_Halide->Product Boronic_Acid This compound Boronic_Acid->Product Catalyst Pd(0) Catalyst Base Base

General Suzuki-Miyaura Reaction Scheme.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Protocol 1: Synthesis of 4'-Carbamoyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the synthesis of 4'-carbamoyl-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-bromobenzonitrile (B114466).

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.2 g, 7.27 mmol), 4-bromobenzonitrile (1.0 g, 5.49 mmol), and potassium carbonate (2.28 g, 16.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.317 g, 0.275 mmol) to the flask.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (30 mL) and water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (50 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to yield 4'-carbamoyl-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: General Procedure for the Synthesis of Biaryl Carboxamides

This general protocol can be adapted for the coupling of this compound with various aryl bromides.

Materials:

Procedure:

  • In a Schlenk flask, combine this compound (1.5 mmol), the desired aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl carboxamide.

Data Presentation

The following tables summarize the yields of biaryl compounds synthesized using this compound under various conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285
2Methyl 4-bromobenzoatePd(OAc)₂ (2) / PPh₃ (8)Na₂CO₃Toluene/EtOH/H₂O100692
34-BromoanisolePd(dppf)Cl₂ (3)Cs₂CO₃DMF110888
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₃PO₄DME/H₂O851078
54-Bromotoluene[PdCl₂(dppf)] (3)K₂CO₃Acetonitrile/H₂O801490

Yields are for isolated products after purification.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-X PdII_A Ar-Pd(II)-X L2 Pd0->PdII_A Oxidative Addition OxAdd->PdII_A Transmetalation Transmetalation [R-B(OH)3]⁻ PdII_B Ar-Pd(II)-R L2 PdII_A->PdII_B Transmetalation Transmetalation->PdII_B PdII_B->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_B->Product RedElim->Product ArylX Ar-X Boronic R-B(OH)2 + Base

The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical laboratory workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling.

Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis Reactants Combine Reactants: This compound, Aryl Halide, Base, Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Reactants->Inert Solvent Add Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Cool Cool to Room Temperature Heat->Cool Reaction Completion Extract Aqueous Workup and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify Analyze Characterize Pure Product (NMR, MS, etc.) Purify->Analyze

A typical experimental workflow for biaryl synthesis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protodeboronation in (4-Carbamoylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in reactions involving (4-Carbamoylphenyl)boronic acid.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Formation of Benzamide (B126)

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass or spectrum of benzamide.

  • The isolated yield of the target coupled product is lower than expected.

Possible Causes and Solutions:

CauseRecommended ActionRationale
High Reaction Temperature Lower the reaction temperature. If the reaction rate is too slow, consider a more active catalyst or longer reaction time at a lower temperature.Protodeboronation is often accelerated at elevated temperatures.
Prolonged Reaction Time Monitor the reaction progress closely by TLC, LC-MS, or GC and stop the reaction as soon as the starting material is consumed.Extended exposure to reaction conditions can increase the extent of protodeboronation.
Inappropriate Base Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. The choice of cation can also be influential, with cesium often being beneficial.[1]Strong bases can significantly accelerate the rate of protodeboronation.[2][3]
Presence of Water Use anhydrous solvents and reagents. If aqueous conditions are necessary for the Suzuki-Miyaura reaction, minimize the amount of water.Water is a proton source for protodeboronation.[2]
Suboptimal pH For reactions in aqueous media, maintain a neutral or slightly acidic pH if the desired coupling reaction proceeds under these conditions.[2]Base-catalyzed protodeboronation is a major pathway.[2][3]
Catalyst System Experiment with different palladium catalysts and phosphine (B1218219) ligands. Bulky electron-rich ligands can sometimes promote the desired coupling over protodeboronation.The rate of the desired reaction needs to be significantly faster than the rate of protodeboronation.[2]
Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Significant variability in the yield of the desired product and the amount of benzamide byproduct from batch to batch.

Possible Causes and Solutions:

CauseRecommended ActionRationale
Variable Water Content in Solvents/Reagents Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.Small variations in water content can lead to inconsistent levels of protodeboronation.
Atmosphere Control Ensure the reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).Oxygen can sometimes play a role in the degradation of reaction components.
Purity of this compound Verify the purity of the boronic acid. Impurities could catalyze decomposition.Impurities can affect reaction kinetics and lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] In the case of this compound, this results in the formation of benzamide.

Q2: What is the primary mechanism of protodeboronation for this compound under typical Suzuki-Miyaura coupling conditions?

A2: Under the basic conditions of a Suzuki-Miyaura coupling, the primary mechanism is base-catalyzed. This involves the formation of a boronate anion from the boronic acid and a hydroxide (B78521) ion, which is then protonated by a proton source, typically water, leading to the cleavage of the C-B bond.[2][3]

Q3: How does the carbamoyl (B1232498) group affect the rate of protodeboronation?

Q4: Can I use a boronic ester of this compound to prevent protodeboronation?

A4: Yes, using boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, is a highly effective strategy to suppress protodeboronation.[1] These derivatives exhibit greater stability and undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[2]

Q5: What analytical techniques can be used to monitor protodeboronation?

A5: The most common and effective technique is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the starting boronic acid, the desired product, and the benzamide byproduct. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of products and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Disclaimer: The following quantitative data is based on studies of various substituted phenylboronic acids and is intended to be illustrative of general trends. Specific rates for this compound may vary.

Table 1: Effect of pH on the Half-life of Arylboronic Acids *

pHPhenylboronic Acid (Half-life)4-Fluorophenylboronic Acid (Half-life)General Trend for Electron-Withdrawing Groups
7StableStableGenerally stable at neutral pH[2]
10Hours to DaysHoursIncreased rate of protodeboronation
13Minutes to HoursMinutesRapid protodeboronation[3]

*Data is generalized from multiple sources and intended for comparative purposes only. Reactions are typically run at elevated temperatures (e.g., 70-100 °C).

Table 2: Influence of Temperature on Protodeboronation Rate *

Temperature (°C)Relative Rate of Protodeboronation
25Low
50Moderate
80High
100Very High

*Qualitative representation of the general trend.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • Use anhydrous solvents (e.g., toluene, dioxane, THF) and degas them thoroughly.

    • Use a high-purity grade of this compound or its pinacol ester.

    • Select a mild base such as K₃PO₄ or Cs₂CO₃.

  • Reaction Setup:

    • Assemble the reaction glassware under an inert atmosphere (Argon or Nitrogen).

    • To the reaction vessel, add the aryl halide, this compound (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2-3 equivalents).

    • Add the anhydrous, degassed solvent.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 10-15 minutes.

    • Slowly heat the reaction to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Mechanism A This compound Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) C Benzamide Ar-H B->C + H₂O D Boric Acid B(OH)₃ B->D Proton H₂O Base OH⁻

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow start Low Yield / Benzamide Formation q1 Check Reaction Temperature start->q1 a1_yes High Temp q1->a1_yes Yes a1_no Optimal Temp q1->a1_no No sol1 Lower Temperature a1_yes->sol1 q2 Evaluate Base a1_no->q2 sol1->q2 a2_strong Strong Base (NaOH, KOH) q2->a2_strong Strong a2_weak Weak Base q2->a2_weak Weak sol2 Use Weaker Base (K₂CO₃, Cs₂CO₃) a2_strong->sol2 q3 Consider Boronic Acid Stability a2_weak->q3 sol2->q3 a3_acid Using Boronic Acid q3->a3_acid sol3 Switch to Boronic Ester (Pinacol, MIDA) a3_acid->sol3 end Improved Yield sol3->end

Caption: Troubleshooting workflow for protodeboronation.

Logical_Relationships Protodeboronation Protodeboronation Rate Temp Temperature Temp->Protodeboronation Increases Base Base Strength Base->Protodeboronation Increases Water Water Concentration Water->Protodeboronation Increases Time Reaction Time Time->Protodeboronation Increases Stability Boronic Acid Derivative Stability Stability->Protodeboronation Decreases Ester Boronic Ester Ester->Stability Increases Acid Boronic Acid Acid->Stability Decreases (relatively)

Caption: Factors influencing protodeboronation rate.

References

Stability issues and degradation of boronic acids under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boronic Acid Stability. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation of boronic acids under reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acids?

Boronic acids are susceptible to several degradation pathways, particularly under reaction conditions. The three main pathways are:

  • Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated by heat, the presence of aqueous bases, or a palladium catalyst.[1][2][3]

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol (or phenol (B47542) for arylboronic acids) and boric acid.[1][4] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[1] Aliphatic boronic acids are generally more susceptible to oxidation than their aryl and alkenyl counterparts.[5][6]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1][7] This equilibrium process can complicate reaction stoichiometry and reproducibility.[1]

Q2: Which types of boronic acids are most unstable?

The stability of boronic acids is highly dependent on their organic substituent. Some classes are notoriously unstable:

  • 2-Heterocyclic boronic acids: Derivatives of furan, pyrrole, indole, and especially 2-pyridine are known to be particularly prone to rapid protodeboronation.[1][8]

  • Vinyl and Cyclopropyl boronic acids: These can also be unstable and are susceptible to decomposition.[8]

  • Alkylboronic acids: These tend to be more easily oxidized compared to arylboronic acids.[5][6]

In contrast, arylboronic acids are generally more stable, especially those with electron-donating groups.[9]

Q3: How does pH affect the stability of boronic acids?

The pH of the reaction medium has a significant impact on boronic acid stability, primarily by influencing the rate of protodeboronation.[2] The stability can vary by orders of magnitude across a pH range of 1-13.[1] For many boronic acids, decomposition is accelerated under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[1][5] The specific pH-rate profile is dependent on the pKa of the individual boronic acid.[1][5]

Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. How can I determine if my boronic acid is degrading?

Low yields in cross-coupling reactions are a common consequence of boronic acid instability, as decomposition can compete with the desired catalytic cycle.[1][8] To diagnose this issue, you can perform the following checks:

  • Reaction Monitoring: Use LC-MS or NMR to monitor the reaction mixture over time. Look for the appearance of the protodeboronated byproduct (Ar-H) or oxidized byproduct (Ar-OH).[1]

  • Control Experiment: Set up a control experiment containing the boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst and the coupling partner. Analyze the mixture after a certain period to quantify the extent of degradation under the reaction conditions.[1]

  • Purity Check: Verify the purity of your starting boronic acid. It may have degraded during storage.

Troubleshooting Guide

Problem: Low or No Product Yield in Cross-Coupling Reaction

If you are experiencing low or no product yield in your cross-coupling reaction, it is crucial to determine if the instability of the boronic acid is the root cause.

Step 1: Diagnose the Issue

The first step is to identify the signs of boronic acid degradation.

start Low Yield in Cross-Coupling Reaction check_purity Check Purity of Starting Boronic Acid start->check_purity monitor_reaction Monitor Reaction by LC-MS or NMR start->monitor_reaction control_exp Run Control Experiment (No Catalyst/Partner) start->control_exp degradation_products Look for Protodeboronated (Ar-H) or Oxidized (Ar-OH) Byproducts monitor_reaction->degradation_products control_exp->degradation_products no_degradation Boronic Acid is Stable degradation_products->no_degradation Absent degradation_confirmed Degradation Confirmed degradation_products->degradation_confirmed Present

Caption: Troubleshooting workflow for low reaction yield.

Step 2: Implement Solutions

If boronic acid degradation is confirmed, consider the following strategies:

  • Use a More Stable Boronic Acid Derivative:

    • Boronic Esters: Convert the boronic acid to a more stable ester. Pinacol (B44631) esters are commonly used, but for particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice due to their high stability and slow-release properties under reaction conditions.[6][8]

    • Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF3K) are another class of stable derivatives that can be used in "slow release" strategies.[3][10]

  • Modify Reaction Conditions:

    • Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of decomposition.

    • Shorter Reaction Time: Optimize the reaction time to maximize product formation before significant degradation of the boronic acid occurs.

    • Choice of Base: The choice and concentration of the base can significantly impact stability. A weaker base or a different base might be beneficial.

    • Anhydrous Conditions: For reactions sensitive to hydrolysis and protodeboronation, using anhydrous conditions can be helpful.

  • Use a "Slow-Release" Strategy: This approach involves using a stable boronic acid derivative (like a MIDA boronate or an organotrifluoroborate) that slowly hydrolyzes in situ to release the active boronic acid. This maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition while allowing it to participate in the catalytic cycle.[3][10]

stable_precursor Stable Precursor (e.g., MIDA Boronate) hydrolysis Slow Hydrolysis (in situ) stable_precursor->hydrolysis unstable_ba Unstable Boronic Acid (Low Concentration) hydrolysis->unstable_ba catalytic_cycle Catalytic Cycle (e.g., Suzuki Coupling) unstable_ba->catalytic_cycle decomposition Decomposition Pathways (Minimized) unstable_ba->decomposition product Desired Product catalytic_cycle->product

Caption: "Slow-release" strategy for unstable boronic acids.

Data on Boronic Acid Stability

The stability of boronic acids can be quantified by monitoring their decomposition over time under specific conditions.

Table 1: Benchtop Stability of Unstable Boronic Acids [1]

This table summarizes the decomposition of several solid boronic acids when stored on the benchtop exposed to air over 15 days.

Boronic Acid% Remaining after 15 days
2-Thienylboronic acid85%
2-Pyridylboronic acid50%
(E)-Prop-1-en-1-ylboronic acid<5%
Cyclopropylboronic acid<5%

Table 2: Stability of 3-Pyridylboronic Acid Derivatives in Solution [11]

This table compares the stability of 3-pyridylboronic acid and its pinacol and "epin" (ethylene glycol pinacol) esters in a solution of K₃PO₄ in toluene/water at 110°C.

Compound% Remaining after 12 hours
3-Pyridylboronic acid0%
3-Pyridylboronic acid pinacol esterLow levels
3-Pyridylboronic acid "epin" ester100%

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways of boronic acids.

cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_trimerization Trimerization boronic_acid R-B(OH)₂ (Boronic Acid) protodeboronation_product R-H (Protodeboronated Product) boronic_acid->protodeboronation_product + H₂O (Heat, Base, Pd) oxidation_product R-OH (Oxidized Product) boronic_acid->oxidation_product + [O] boroxine (RBO)₃ (Boroxine) boronic_acid->boroxine - H₂O (Equilibrium) boroxine->boronic_acid + H₂O

Caption: Major degradation pathways of boronic acids.

Experimental Protocols

Protocol 1: General Method for Monitoring Boronic Acid Stability by ¹H NMR

This protocol allows for the quantification of boronic acid stability under specific conditions.

  • Sample Preparation:

    • In an NMR tube, dissolve a known quantity of the boronic acid (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

    • Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the experimental conditions and has a singlet in a clear region of the ¹H NMR spectrum.

  • Initial Analysis (t=0):

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate a characteristic peak of the boronic acid and the peak of the internal standard. Calculate the initial ratio of the integrals.

  • Incubation:

    • Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air, addition of a base).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 6, 12, 24 hours), acquire a new ¹H NMR spectrum.

    • For each time point, reintegrate the characteristic peaks and calculate the ratio of the boronic acid to the internal standard.

  • Data Analysis:

    • Calculate the percentage of remaining boronic acid at each time point relative to t=0.

    • Plot the percentage of remaining boronic acid versus time to obtain the degradation profile.

Protocol 2: Suzuki-Miyaura Coupling Using a Stable MIDA Boronate [1]

This protocol is an example of a cross-coupling reaction using a stable MIDA boronate for the slow release of the boronic acid.

  • Reagent Setup:

    • To a reaction vial, add the aryl or heteroaryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv), and SPhos (0.10 equiv).

    • Add potassium phosphate (B84403) (K₃PO₄, 7.5 equiv).

  • Reaction Assembly:

    • Seal the vial and purge with an inert gas (e.g., argon).

    • Add a degassed 5:1 mixture of dioxane/water to achieve a final concentration of approximately 0.07 M with respect to the aryl chloride.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC, LC-MS, or GC.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

References

Technical Support Center: (4-Carbamoylphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving (4-Carbamoylphenyl)boronic acid, with a specific focus on preventing homocoupling side reactions.

Troubleshooting Guide

Issue 1: Significant Formation of 4,4'-Dicarbamoylbiphenyl (Homocoupling Product)

The formation of the homocoupling byproduct, 4,4'-dicarbamoylbiphenyl, is a common side reaction that reduces the yield of the desired cross-coupled product. This issue often arises from the presence of oxygen, the choice of catalyst, base, and other reaction parameters.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Presence of Oxygen Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1] A key intermediate in this process is a palladium peroxo complex.[2]Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture and solvent by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
Inappropriate Palladium Source Pd(II) precatalysts, such as Pd(OAc)₂, require reduction to the active Pd(0) species in situ. This reduction can sometimes be promoted by the boronic acid, leading to homocoupling.[1]Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
Suboptimal Ligand Choice The ligand's steric and electronic properties significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling pathways.Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type phosphines are known to promote the reductive elimination of the cross-coupled product and can suppress homocoupling.[2]
Base Selection Strong bases can promote the decomposition of the boronic acid and may accelerate the rate of homocoupling.Use a Milder Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often effective in promoting the Suzuki coupling while minimizing homocoupling.[3]
High Reaction Temperature Elevated temperatures can sometimes favor the homocoupling side reaction.Optimize Reaction Temperature: Start the reaction at a lower temperature and gradually increase it to find the optimal balance between the reaction rate and selectivity.
High Concentration of Boronic Acid A high concentration of the boronic acid can increase the likelihood of the bimolecular homocoupling reaction.Slow Addition of Boronic Acid: If feasible for your process, consider adding the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to homocoupling?

A1: Like many arylboronic acids, this compound can undergo palladium-catalyzed homocoupling, especially in the presence of oxygen. The electron-withdrawing nature of the carbamoyl (B1232498) group can also influence the electronic properties of the boronic acid, potentially affecting its reactivity in side reactions. Studies have shown that electron-deficient arylboronic acids can be more susceptible to certain homocoupling pathways.[2]

Q2: What is the mechanism of palladium-catalyzed homocoupling of arylboronic acids?

A2: In the presence of oxygen, a common mechanism involves the formation of a palladium peroxo complex from the active Pd(0) catalyst. This complex reacts with two molecules of the arylboronic acid, leading to the formation of a diorganopalladium(II) species, which then undergoes reductive elimination to yield the homocoupled biaryl product and regenerate a Pd(II) species that needs to be reduced again to re-enter the catalytic cycle.[2]

Q3: Can the choice of solvent affect the extent of homocoupling?

A3: Yes, the solvent can influence the solubility of reagents and the stability of catalytic intermediates. While various solvents are used for Suzuki couplings, polar aprotic solvents like dioxane, THF, and DMF, often in combination with water, are common. The optimal solvent system should be determined empirically for your specific reaction. Some studies suggest that less polar solvents might be favorable in certain cases.[4]

Q4: I am still observing homocoupling despite degassing. What else can I do?

A4: If rigorous degassing is not sufficient, consider further measures to scavenge any residual oxygen. Additionally, the pre-activation of a Pd(II) catalyst to Pd(0) can be a source of homocoupling even in the absence of oxygen, as two molecules of the boronic acid can be consumed to reduce the Pd(II) center.[1] Using a well-defined Pd(0) precatalyst is a key strategy to avoid this.

Q5: Are there any additives that can suppress homocoupling?

A5: While not universally applied, the addition of small amounts of reducing agents or radical scavengers has been explored in some systems to minimize side reactions. However, the most reliable methods remain the stringent exclusion of oxygen and the optimization of the catalyst system and reaction conditions.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize the formation of the homocoupling byproduct.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system.

  • Degassing: Sparge the resulting mixture with argon or nitrogen for 15-30 minutes to ensure the complete removal of dissolved oxygen.

  • Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired cross-coupled product from the homocoupling byproduct and other impurities.

Visualizations

Catalytic Cycles: Desired vs. Undesired Pathways

The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling side reaction pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homocoupling Undesired Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX Trans Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Trans->ArPdAr_prime ArPdAr_prime->Pd0 RE Reductive Elimination Product Ar-Ar' RE->Product ArX Ar-X ArX->OA Ar_prime_BOH2 Ar'B(OH)₂ (4-Carbamoylphenyl boronic acid) Ar_prime_BOH2->Trans Base Base Base->Trans Pd0_homo Pd(0)L_n O2_Ox Oxidation by O₂ PdO2 Pd(II)(O₂) O2_Ox->PdO2 Trans_homo1 Reaction with Ar'B(OH)₂ Ar_prime_Pd_OOH Ar'-Pd(II)-OOH Trans_homo1->Ar_prime_Pd_OOH Trans_homo2 Reaction with Ar'B(OH)₂ Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' Trans_homo2->Ar_prime_Pd_Ar_prime Ar_prime_Pd_Ar_prime->Pd0_homo RE_homo Reductive Elimination Homocoupling_Product Ar'-Ar' RE_homo->Homocoupling_Product Ar_prime_BOH2_homo1 Ar'B(OH)₂ Ar_prime_BOH2_homo1->Trans_homo1 Ar_prime_BOH2_homo2 Ar'B(OH)₂ Ar_prime_BOH2_homo2->Trans_homo2 O2 O₂ O2->O2_Ox

Caption: Catalytic cycles for the desired Suzuki-Miyaura coupling and the undesired oxygen-mediated homocoupling.

Experimental Workflow for Minimizing Homocoupling

This workflow outlines the key steps and considerations for setting up a Suzuki-Miyaura reaction to minimize the formation of homocoupling byproducts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Work-up reagents Select Reagents: - Aryl Halide - this compound - Base (e.g., K₂CO₃, K₃PO₄) - Pd(0) Catalyst (e.g., Pd(PPh₃)₄) - Bulky Ligand (e.g., SPhos) glassware Prepare Glassware: - Flame-dry Schlenk flask - Magnetic stir bar solvent Prepare Solvent: - Anhydrous, e.g., 1,4-dioxane/water - Degas by sparging with Ar/N₂ add_solids Add Solids to Flask: - Aryl Halide - Boronic Acid - Base inert_atm Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) add_solids->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent sparge Sparge Mixture with Ar/N₂ add_solvent->sparge add_catalyst Add Catalyst/Ligand under inert gas counterflow sparge->add_catalyst heat Heat to Optimized Temperature add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Analyze Product and Byproducts purify->analyze

References

Impact of base and solvent choice on (4-Carbamoylphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Carbamoylphenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on the impact of base and solvent selection on its reactivity in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the reactivity of this compound in Suzuki-Miyaura coupling?

The base is a critical component in the Suzuki-Miyaura coupling, primarily responsible for activating the boronic acid to facilitate the transmetalation step.[1] The choice and strength of the base can significantly impact reaction rate, yield, and the prevalence of side reactions.

  • Mechanism of Action : The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which enhances the transfer of the aryl group to the palladium catalyst.[1][2]

  • Common Bases : A variety of bases are used, including carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[3][4]

  • Impact of Strength : Stronger bases can accelerate the reaction. For sterically hindered substrates, strong bases like NaOH or Ba(OH)₂ have been shown to be particularly effective, significantly increasing reaction rates and yields.[4] However, excessively strong bases or high pH can also promote undesirable side reactions, most notably protodeboronation.[5][6]

Q2: What is protodeboronation and how can I minimize it?

Protodeboronation is a common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, resulting in the formation of benzamide (B126) as a byproduct and reducing the yield of the desired coupled product.[5][7] This process is often catalyzed by aqueous bases.[8][9][10]

Strategies to Minimize Protodeboronation:

  • Base Selection : While a base is necessary, its strength and concentration can be optimized. Using milder bases like K₃PO₄ or K₂CO₃ can be beneficial. The pH of the reaction medium plays a crucial role; maintaining the pH at least two units above the pKa of the boronic acid can suppress certain degradation pathways.[5]

  • Anhydrous Conditions : For particularly sensitive substrates, using anhydrous bases (e.g., powdered KF) and solvents can mitigate base-catalyzed protodeboronation.[1]

  • Use of Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can protect it from premature decomposition.[7][11]

  • Reaction Time and Temperature : Avoid prolonged reaction times at high temperatures, which can exacerbate the rate of decomposition.[3]

Q3: Which solvent system is optimal for reactions with this compound?

The ideal solvent must dissolve the reactants and be compatible with the catalyst system. Due to the polarity of the carbamoyl (B1232498) group, this compound has different solubility properties compared to simpler arylboronic acids.

  • Common Solvents : Typical solvent systems for Suzuki coupling are mixtures of an organic solvent with water.[12] Common choices include 1,4-dioxane (B91453)/water, toluene/water, and THF/water.[12][13] The water component is often essential for dissolving the inorganic base.[13]

  • Solubility Considerations : Phenylboronic acid itself shows high solubility in ethers and ketones, but low solubility in hydrocarbons.[14][15] The carbamoyl group increases polarity, potentially favoring more polar organic solvents like DMF or dioxane.

  • Impact on Reaction : The solvent can influence catalyst stability and reaction rate. For example, adding water to organic solvents like ethanol (B145695) has been shown to enhance the conversion rate in some Suzuki couplings.[3] The optimal system often needs to be determined empirically for the specific coupling partners.[3]

Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem 1: Low or No Yield of Desired Product

A low yield is the most common problem and can stem from multiple sources.[11] Use the following flowchart to diagnose the issue.

G cluster_0 Troubleshooting: Low Yield cluster_1 Reagent Issues cluster_2 Condition Issues cluster_3 Solutions Start Low Yield Observed CheckReagents Verify Reagent Quality & Purity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions BoronicAcid Boronic Acid Degradation? (Protodeboronation) CheckReagents->BoronicAcid Catalyst Catalyst Inactive? (Degraded Precatalyst, Oxidized Ligand) CheckReagents->Catalyst Base Base Impure or Insufficient? CheckReagents->Base Solvent Poor Solubility? Incompatible Solvent? CheckConditions->Solvent Temp Incorrect Temperature? CheckConditions->Temp Atmosphere Oxygen Present? (Causes Homocoupling/Catalyst Degradation) CheckConditions->Atmosphere Sol_Boronic Use fresh boronic acid Consider pinacol ester derivative BoronicAcid->Sol_Boronic Sol_Catalyst Use fresh catalyst/ligand Consider robust pre-catalyst Catalyst->Sol_Catalyst Sol_Base Use 2-3 equivalents of fresh, pure base Base->Sol_Base Sol_Solvent Screen solvents (e.g., Dioxane/H2O, Toluene/H2O) Solvent->Sol_Solvent Sol_Temp Optimize temperature (e.g., 80-110 °C) Temp->Sol_Temp Sol_Atmosphere Thoroughly degas solvent Run under inert gas (Ar/N2) Atmosphere->Sol_Atmosphere

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Problem 2: Significant Byproduct Formation (Benzamide)

If you observe a significant amount of the protodeboronated byproduct (benzamide), refer to the strategies outlined in FAQ 2 . The primary causes are overly harsh basic conditions or the presence of water, leading to the cleavage of the C-B bond.[2][5]

Data Summary: Base and Solvent Effects

The optimal choice of base and solvent is highly dependent on the specific aryl halide coupling partner. The following table summarizes conditions used in representative Suzuki-Miyaura reactions, highlighting the impact of different bases and solvents on product yield.

Aryl Halide PartnerBaseSolvent SystemTemp (°C)Yield (%)Notes
IodobenzeneBa(OH)₂DME / H₂O8099Strong base overcomes steric hindrance of other substrates.[4]
IodobenzeneNaOHDME / H₂O8095Strong base provides high yield and fast reaction.[4]
IodobenzeneK₃PO₄DME / H₂O8070Milder phosphate (B84403) base is effective but may result in lower yield.[4]
IodobenzeneNa₂CO₃DME / H₂O8083 (after 48h)Weaker carbonate base leads to a much slower reaction.[4]
5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane / H₂O70-80GoodPhosphate base in dioxane is a common and effective system.[16]
Various Aryl BromidesCs₂CO₃1,4-Dioxane / H₂O100HighCesium carbonate is a frequently used effective base.[13]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the standard experimental workflow.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol Example

This protocol is a general guideline for the coupling of an aryl bromide with this compound and may require optimization.[16][17]

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)[3]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)[7][11]

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[17]

Procedure:

  • Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[17]

  • Degassing: Bubble argon through the reaction mixture for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[13][16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.[13][17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

References

Technical Support Center: Purification of (4-Carbamoylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from (4-Carbamoylphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?

A1: Common impurities include unreacted starting materials like this compound and the aryl halide, homo-coupled byproducts, protodeboronated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Additionally, the boronic acid can dehydrate to form boroxine (B1236090) species, which can further complicate purification.[2]

Q2: Why is purifying my product on a standard silica (B1680970) gel column so difficult?

A2: Products containing the boronic acid moiety, and polar products in general, often exhibit poor behavior on silica gel chromatography.[3] The polar nature of the carbamoyl (B1232498) group in your product, combined with any residual acidic boronic acid, can lead to strong interactions with the silica stationary phase. This results in significant peak tailing, poor separation, streaking across many fractions, or irreversible adsorption to the column.[3][4][5]

Q3: Are there effective alternatives to silica gel chromatography for these types of compounds?

A3: Yes, several alternative methods are often more successful. These include:

  • Acid-Base Extraction: This technique exploits the weakly acidic nature of the boronic acid impurity to separate it from a neutral or basic product.[3]

  • Scavenger Resins: Resins functionalized with diol groups can selectively bind to and remove boronic acid impurities through simple filtration.[2][3]

  • Recrystallization: If your product is a solid, recrystallization is a highly effective method for achieving high purity.[1][5]

  • Reverse-Phase Chromatography (C18): This can be a viable alternative, although some boronic acid derivatives may still show poor peak shape.[3][4]

  • Derivatization: Forming a crystalline adduct of the boronic acid impurity, for example with diethanolamine, can allow for its removal by filtration.[4][6]

Q4: How does the carbamoyl group on my product affect the choice of purification strategy?

A4: The carbamoyl group (-CONH₂) is a polar, hydrogen-bonding group. This increases the overall polarity of your product, making it more likely to co-elute with polar impurities like residual this compound during normal-phase chromatography. It may also increase its solubility in polar solvents, which should be considered during extraction and crystallization solvent selection.

Q5: How can I effectively remove the residual palladium catalyst?

A5: Residual palladium can often be removed by filtering the reaction mixture through a pad of celite or silica gel before concentrating the crude product.[1] Specialized scavenger resins designed to bind palladium are also commercially available and highly effective.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Boronic acid impurity co-elutes with my product on a silica gel column. The product and the boronic acid impurity have similar polarities, a common issue with polar products.[3]1. Implement an Acid-Base Wash: Before chromatography, wash the organic solution with an aqueous basic solution (e.g., 1 M NaOH or K₂CO₃) to extract the acidic boronic acid into the aqueous layer.[3][4] This is effective if your product is stable to base. 2. Use a Scavenger Resin: Treat the crude product solution with a boronic acid scavenger resin. The resin binds the impurity, which is then removed by simple filtration.[2] 3. Switch to Reverse-Phase Chromatography: Use a C18 column where separation is based on hydrophobicity rather than polarity.
The product appears as an oil and will not crystallize. The presence of impurities is inhibiting crystal lattice formation.[1] The product may also be a low-melting solid or an oil at room temperature.1. Improve Purity: Attempt further purification by another method, such as a scavenger resin or chromatography, to remove impurities and then re-attempt crystallization.[1] 2. Trituration: Try triturating the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This can sometimes induce crystallization or wash away impurities.[5] 3. Solvent Screening: Systematically screen a wider range of solvents or solvent mixtures for recrystallization.[5]
Low recovery of product after aqueous workup. The product may have some solubility in the aqueous layer, especially if it is highly polar or if the pH of the aqueous phase is not optimal.1. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., Ethyl Acetate (B1210297), DCM) to recover any dissolved product. 2. Brine Wash: Minimize product loss in the aqueous phase by using a saturated NaCl (brine) solution for the final wash. This reduces the solubility of organic compounds in the aqueous layer.[3]
Product is contaminated with a fine white powder. This is likely boric acid, formed from the hydrolysis of the boronic acid starting material during the reaction or workup.[3]1. Aqueous Wash: If your product has low water solubility, washing the organic solution thoroughly with water can remove the highly water-soluble boric acid.[3] 2. Azeotropic Removal: For stubborn cases, boron impurities can sometimes be removed by repeatedly dissolving the sample in methanol (B129727) and evaporating it under reduced pressure. This converts the impurity to volatile trimethyl borate.[3][7]

Data Presentation: Comparison of Purification Strategies

The following table provides a qualitative and representative comparison of common purification methods for products derived from this compound. Actual results will vary depending on the specific properties of the target molecule.

Purification MethodTypical PurityTypical RecoveryProsCons
Silica Gel Chromatography VariableLow to ModerateWidely available; good for non-polar products.Often fails for polar boronic acids and their derivatives; can cause streaking and product decomposition.[3][8]
Acid-Base Extraction GoodHighSimple, fast, and inexpensive; highly effective at removing acidic boronic acid impurities.[3][9]Product must be stable to basic conditions; not suitable if the product is also acidic.[3]
Scavenger Resin Very HighHighHighly selective for boronic acids; simple filtration-based workup; suitable for base-sensitive products.[2]Resins can be expensive; requires optimization of equivalents and stirring time.
Recrystallization ExcellentModerate to HighCan provide very high purity in a single step; scalable.Only applicable to solid products; requires finding a suitable solvent system; can be time-consuming.[1][5]
Reverse-Phase (C18) Chromatography Good to ExcellentModerateEffective for polar compounds that behave poorly on silica.[3]Requires specialized columns and solvent systems (e.g., water/acetonitrile); removing water from fractions can be difficult.[6][10]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Boronic Acid Removal

This method is ideal for separating a neutral or basic product from acidic this compound impurity.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) solution.[3]

  • Shake and Separate: Stopper the funnel, shake vigorously while venting periodically, and allow the layers to separate. The deprotonated boronic acid salt will move into the aqueous layer.

  • Isolate Layers: Drain the lower aqueous layer.

  • Repeat Extraction: Wash the remaining organic layer two more times with the basic solution to ensure complete removal of the boronic acid.

  • Neutralization and Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.[3]

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

Protocol 2: Purification via Boronic Acid Scavenger Resin

This method is highly selective and useful for products that are sensitive to acidic or basic conditions.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

  • Add Scavenger: Add 2 to 4 equivalents of a diol-functionalized scavenger resin relative to the estimated amount of residual boronic acid.[2]

  • Stir: Stir the resulting suspension at room temperature. Monitor the disappearance of the boronic acid from the solution by a suitable method (e.g., TLC, LC-MS). A typical duration is 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

  • Rinse: Wash the collected resin with a small amount of the solvent used in step 1 to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, now free of the boronic acid impurity.[3]

Protocol 3: General Recrystallization

This is the preferred method for obtaining highly pure solid products.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) at room temperature and at boiling. A suitable solvent will dissolve the product when hot but not when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[11]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualizations

G cluster_0 cluster_1 cluster_2 A Crude Reaction Mixture B Aqueous Workup (Wash with Water/Brine) A->B C Concentrate Organic Layer B->C D Assess Purity (TLC, LC-MS, NMR) C->D E Is Product a Solid? D->E I Alternative Methods (e.g., Scavenger Resin) D->I F Recrystallization E->F Yes G Column Chromatography (Normal or Reverse Phase) E->G No H Final Pure Product F->H G->H

Caption: General experimental workflow for the purification of Suzuki coupling products.

G Start Primary Purification Fails (e.g., Co-elution on Silica) Q1 Is the product stable to aqueous base? Start->Q1 Sol1 Perform Acid-Base Extraction to remove boronic acid. Q1->Sol1 Yes Q2 Is the product a solid? Q1->Q2 No End Pure Product Sol1->End Sol2 Use a Boronic Acid Scavenger Resin. Q2->Sol2 No Sol3 Attempt Recrystallization from a suitable solvent. Q2->Sol3 Yes Sol4 Try Reverse-Phase (C18) Chromatography. Sol2->Sol4 If resin fails Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting common purification challenges.

G Acid-Base Extraction Logic Initial Crude Mixture in Organic Solvent Product (P) Boronic Acid (R-B(OH)₂) Process + 1M NaOH (aq) Initial->Process Separation Separatory Funnel Organic Layer Product (P) Aqueous Layer Boronate Salt (R-B(OH)O⁻ Na⁺) Process->Separation

Caption: Logic of separating a neutral product from an acidic boronic acid impurity.

References

Managing reactions with boronic acids containing sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for managing cross-coupling reactions involving boronic acids with sensitive functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction is sluggish or failing completely. What are the common causes and how can I fix it?

A: Low yield or incomplete conversion is a frequent issue, often stemming from degraded reagents or suboptimal conditions.[1]

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl derivatives, are prone to degradation via protodeboronation.[1][2] It is best to use freshly purchased or recrystallized boronic acids. For particularly unstable compounds, consider using more stable derivatives like pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium aryltrifluoroborates.[1] These act as "slow-release" sources of the active boronic acid under reaction conditions.[3]

    • Catalyst and Ligand Integrity: Palladium(II) precatalysts require reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not start properly. Ensure your catalyst, like Pd₂(dba)₃, has not degraded.[1] Phosphine (B1218219) ligands are susceptible to oxidation by air, which prevents them from coordinating to the palladium.[1] Always use fresh ligands stored under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Degassing: Oxygen is a major culprit; it deactivates the Pd(0) catalyst and promotes the homocoupling of boronic acids as a major side reaction.[1][2] Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Base Selection: The base is crucial not only for activating the boronic acid but also for influencing reaction selectivity.[4][5] If you suspect base-lability issues with your functional groups, a weaker base may be necessary. Insufficient base (typically 1.5-3.0 equivalents are needed) can also stall the reaction.[1]

    • Solvent Purity: Ensure solvents are anhydrous and degassed, as water can contribute to unwanted side reactions like hydrolysis of esters or boronic esters.[3][6]

Q2: My ester functional group is being hydrolyzed during the reaction. How can I prevent this?

A: Ester hydrolysis is a common challenge, especially under basic aqueous conditions typical for Suzuki couplings.

  • Choice of Base: The base is often the primary cause of hydrolysis. Switching to a milder, non-hydrolytic base can prevent ester cleavage. Powdered potassium fluoride (B91410) (KF) is an effective choice as it can activate the boronic acid without promoting ester hydrolysis.[6][7] Other options include potassium phosphate (B84403) (K₃PO₄).

  • Anhydrous Conditions: Eliminating water from the reaction mixture is a highly effective strategy. Anhydrous Suzuki-Miyaura coupling can be performed using organic-soluble bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents.[8] This approach not only prevents ester hydrolysis but can also significantly increase the reaction rate.[8]

  • Solvent System: While many Suzuki reactions use aqueous co-solvents, switching to a purely organic solvent system like DMF can help minimize hydrolysis.[6]

Q3: I'm observing significant protodeboronation of my boronic acid. What can I do to minimize this side reaction?

A: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a major pathway for reagent decomposition, particularly for electron-deficient and heteroaromatic boronic acids.[2][9][10][11]

  • Use a Protected Boronic Ester: This is the most common and effective strategy. Boronic esters, such as those derived from pinacol (Bpin) or neopentyl glycol, are significantly more stable than the corresponding boronic acids.[9][11] MIDA boronates and trifluoroborates are also excellent choices as they provide enhanced stability and release the boronic acid slowly into the reaction, keeping its concentration low and minimizing degradation.[1][3]

  • Control pH and Base: Protodeboronation is highly pH-dependent. For electron-deficient arylboronic acids, the rate of protodeboronation increases dramatically under basic conditions (pH > 13).[10][12] Using a weaker base or carefully controlling the pH can help suppress this side reaction.

  • Anhydrous Conditions: Since water is required for protodeboronation, running the reaction under anhydrous conditions can effectively prevent it.[3]

Q4: My reaction is producing a lot of homocoupled biaryl product from the boronic acid. How do I suppress this?

A: Homocoupling is typically caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]

  • Rigorous Degassing: The most critical step is to rigorously remove all oxygen from the reaction system. Ensure your degassing procedure (e.g., sparging with inert gas or freeze-pump-thaw cycles) is performed thoroughly on both the solvents and the reaction mixture.[1]

  • Use a Pd(0) Catalyst Source: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to Pd(0). This reduction process can consume the boronic acid or phosphine ligand and promote homocoupling.[1][2] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[1]

Q5: I am attempting a Chan-Lam coupling with a boronic acid that has a free amine. How can I avoid side reactions?

A: The Chan-Lam coupling is designed to form C-N or C-O bonds.[13][14] If your boronic acid itself contains a nucleophilic group like an amine or hydroxyl, intermolecular self-coupling can become a significant side reaction.

  • Protect the Sensitive Group: The most straightforward approach is to protect the sensitive functional group on the boronic acid. For an amine, common protecting groups like Boc or Cbz can be used, provided they are stable to the reaction conditions. This is an example of an orthogonal protection strategy, where one group is masked while another reacts.[15][16][17]

  • Use a Boronic Ester: While the primary challenge is the reactivity of the functional group, using a more stable boronic ester (e.g., Bpin) can sometimes improve yields in Chan-Lam couplings, particularly with challenging substrates like aryl amines.[18] A mixed solvent system of MeCN/EtOH has been shown to be effective for the coupling of aryl BPin esters with aryl amines.[18]

Frequently Asked Questions (FAQs)

Q: When should I use a boronic acid versus a more stable boronic ester (e.g., pinacol ester)?

A: The choice depends on the stability of your specific compound and the reaction conditions.

  • Use Boronic Acids When: The boronic acid is known to be stable, commercially available, and cost-effective. They are often more reactive than esters, which can lead to shorter reaction times.[19][20]

  • Use Boronic Esters When: The corresponding boronic acid is unstable and prone to decomposition via protodeboronation or other pathways (common with heteroaryl, vinyl, and electron-deficient arylboronic acids).[9] Esters are also preferred when performing multi-step syntheses where the boron moiety must survive various reaction conditions before the final coupling step. They are essential for reactions requiring anhydrous conditions.

Q: How do I choose the right protecting group for my boronic acid?

A: The ideal protecting group provides stability under a range of conditions while allowing for selective deprotection. The choice depends on the subsequent reactions you plan to perform.

  • Pinacol (Bpin) Esters: The most popular choice. They offer good stability for purification via column chromatography but are reactive enough for direct use in Suzuki couplings.[21] However, their removal can sometimes require harsh acidic conditions.[21][22]

  • N-Methyliminodiacetic acid (MIDA) Esters: Extremely stable to a wide range of conditions, including anhydrous Suzuki coupling, making them ideal for iterative cross-coupling strategies.[2][21] They are easily deprotected under mild basic hydrolysis.[21]

  • 1,8-Diaminonaphthalene (DAN) Amides: Very stable under basic conditions but are readily deprotected with mild acid, offering orthogonality to MIDA esters.[7]

  • Potassium Trifluoroborates (R-BF₃K): Highly crystalline, air-stable solids that are less prone to protodeboronation than boronic acids.[6] They act as a slow-release source of the boronic acid under aqueous basic conditions.

Q: What is the role of the base in a Suzuki-Miyaura coupling?

A: The base plays multiple critical roles. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step of the catalytic cycle.[5][7] The choice and amount of base can also influence the reaction's selectivity when competing boronic acids are present and can be a source of unwanted side reactions if not chosen carefully to match the functional groups on the substrates.[4][5]

Data Presentation

Table 1: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructure ExampleStability ProfileCommon Deprotection ConditionsKey Advantages
Pinacol (Bpin) Ester R-B(pin)Stable to chromatography, air, and moisture. Can be unstable to strong acids or bases.[21][22]Acidic hydrolysis (e.g., HCl); often requires trapping of pinacol byproduct (e.g., with NaIO₄).[21]Widely used, commercially available, often used directly in coupling.
MIDA Boronate R-B(MIDA)Very stable to anhydrous cross-coupling, strong acids, and oxidants.[2][21]Mild aqueous base (e.g., 1M NaOH, rt).[21]Enables iterative, protecting-group-free synthesis strategies.
DAN Boronamide R-B(dan)Stable to aqueous base, chromatography, and many reaction conditions.[7]Mild aqueous acid (e.g., 1M HCl).[7]Orthogonal to MIDA boronates; very robust.
Trifluoroborate Salt [R-BF₃]KHighly stable to air and moisture; less prone to protodeboronation than boronic acids.[6]Used directly; slowly hydrolyzes in situ under reaction conditions to generate the boronic acid.[3]High stability, crystalline solids, slow-release properties.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Base-Sensitive Functional Group (e.g., Ester)

This protocol utilizes a milder base to prevent hydrolysis of an ester group.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the functionalized arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

  • Execution:

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Boronic Acid as a Neopentyl Glycol Ester

This protocol is adapted from a literature procedure for preparing stable boronic esters.[8]

  • Reaction Setup:

    • To a 500-mL round-bottomed flask containing a magnetic stir bar, add the boronic acid (1.0 eq) and neopentyl glycol (1.1 eq).[8]

    • Add toluene (B28343) (approx. 0.2 M concentration relative to the boronic acid).[8]

    • Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.[8]

  • Execution:

    • Heat the mixture to reflux (oil bath at 140 °C) with vigorous stirring.[8]

    • Continue refluxing for 1.5-2 hours, or until no more water is collected in the Dean-Stark trap.[8]

  • Work-up and Purification:

    • Cool the reaction to room temperature. The solution should be clear.

    • Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of toluene used).[8]

    • Transfer the organic layer to an Erlenmeyer flask and dry with anhydrous magnesium sulfate (MgSO₄).[8]

    • Filter the solution and remove the toluene by rotary evaporation to yield the boronic ester, which can be further dried under high vacuum.[8]

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_sides Side Product Mitigation start Start: Suzuki Reaction Fails (Low Yield / No Reaction) check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Check Reaction Conditions check_reagents->check_conditions Reagents OK boronic_acid Boronic Acid Unstable? (Protodeboronation) check_reagents->boronic_acid catalyst Catalyst / Ligand Degraded? check_reagents->catalyst analyze_sides Step 3: Analyze for Side Products check_conditions->analyze_sides Conditions OK degassing Insufficient Degassing? check_conditions->degassing base Incorrect Base or Amount? check_conditions->base success Reaction Successful analyze_sides->success Side reactions mitigated homocoupling Homocoupling Observed? analyze_sides->homocoupling hydrolysis Sensitive Group Hydrolyzed? analyze_sides->hydrolysis solution_ba Use fresh boronic acid or switch to stable ester (Bpin, MIDA) boronic_acid->solution_ba YES solution_cat Use fresh catalyst and ligand (stored under inert atm.) catalyst->solution_cat YES solution_ba->check_conditions solution_cat->check_conditions solution_degas Improve degassing: (N2/Ar sparge or Freeze-Pump-Thaw) degassing->solution_degas YES solution_base Screen bases (e.g., K3PO4, Cs2CO3) Ensure 2-3 equivalents are used base->solution_base YES solution_degas->analyze_sides solution_base->analyze_sides solution_homo Improve degassing Use Pd(0) source directly homocoupling->solution_homo YES solution_hydrolysis Switch to milder base (KF) Use anhydrous conditions hydrolysis->solution_hydrolysis YES solution_homo->success solution_hydrolysis->success

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Protecting_Group_Choice start Start: Need to protect a boronic acid q_stability Is the boronic acid highly unstable? start->q_stability q_iterative Will you perform iterative cross-coupling? q_stability->q_iterative No bf3k Use Trifluoroborate (BF3K) q_stability->bf3k Yes, very q_deprotection What deprotection condition is compatible with your molecule? q_iterative->q_deprotection No mida Use MIDA Boronate q_iterative->mida Yes (Base Deprotection) dan Use DAN Boronamide q_iterative->dan Yes (Acid Deprotection) dep_acid Acidic q_deprotection->dep_acid dep_base Basic q_deprotection->dep_base dep_situ In Situ q_deprotection->dep_situ bpin Use Pinacol (Bpin) Ester dep_acid->bpin dep_acid->dan Mild Acid dep_base->bpin Harsh Base Possible dep_base->mida dep_situ->bf3k

Caption: Decision tree for selecting a suitable boronic acid protecting group.

Side_Reactions cluster_cycle Desired Catalytic Cycle cluster_sides Competing Side Reactions reactants Ar-X + Ar'-B(OH)₂ + Pd(0)L₂ + Base oa Oxidative Addition reactants->oa protodeboronation Protodeboronation (Requires H₂O) reactants->protodeboronation Decomposition homocoupling Homocoupling (Requires O₂) reactants->homocoupling Decomposition trans Transmetalation oa->trans re Reductive Elimination trans->re re->oa Pd(0)L₂ regenerated product Desired Product Ar-Ar' re->product side_prod_proto Side Product Ar'-H protodeboronation->side_prod_proto side_prod_homo Side Product Ar'-Ar' homocoupling->side_prod_homo

Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.

References

Improving yields in reactions with ortho-substituted arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving ortho-substituted arylboronic acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my reaction yields consistently low when using ortho-substituted arylboronic acids in Suzuki-Miyaura coupling?

Low yields in Suzuki-Miyaura couplings with sterically hindered substrates, such as those with ortho-substituents, are a frequent challenge.[1] The primary cause is the steric hindrance around the reaction center, which slows down key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often not effective for these challenging couplings.[1]

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of a hindered aryl halide and accelerate the final reductive elimination step.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid for the transmetalation step.

    • Recommendation: For very hindered systems, a strong base like potassium tert-butoxide (t-BuOK) may be necessary.[2] Moderately strong bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also often effective.

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, non-polar aprotic solvents like dioxane and toluene (B28343) are commonly used. Ensure the solvent is properly degassed to prevent oxidation of the catalyst and ligands.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition and side reactions.[3]

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and cautiously increase it if the reaction is sluggish. Microwave irradiation can sometimes expedite transformations.[2]

Q2: I'm observing a significant amount of a side-product that appears to be from the protodeboronation of my starting material. How can I minimize this?

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[4] This is particularly prevalent with electron-deficient or some heteroaromatic boronic acids.[4][5]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Water can be a proton source for protodeboronation. While some protocols benefit from a small amount of water, especially with phosphate bases, starting with rigorously anhydrous conditions can often suppress this side reaction.

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[6] If possible, screen milder bases like K₂CO₃ or Cs₂CO₃.

  • Use Boronic Acid Derivatives: Boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable and less prone to protodeboronation.[3][4][7] These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[4]

  • Optimize the Catalyst System: Highly efficient catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling relative to the undesired protodeboronation.[4]

Q3: What are the best classes of ligands for coupling tetra-ortho-substituted biaryls?

Synthesizing tetra-ortho-substituted biaryls is one of the most challenging applications of Suzuki-Miyaura coupling due to extreme steric hindrance. Success relies heavily on the choice of ligand.

Recommended Ligand Classes:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type): Ligands like SPhos, XPhos, and RuPhos are specifically designed to facilitate couplings of hindered substrates.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have proven to be highly effective for constructing sterically congested biaryls, demonstrating broad substrate tolerance.[2][8]

  • Specialized Biaryl Phosphine Ligands: For exceptionally difficult couplings, highly specialized ligands have been developed. For example, BI-DIME has been used to synthesize biaryls with ortho-isopropyl substituents, and AntPhos has shown excellent reactivity for sterically demanding aryl-alkyl couplings.[9][10][11]

Data and Ligand Performance

The selection of the appropriate ligand is paramount for achieving high yields. Below is a summary of ligand performance in challenging Suzuki-Miyaura couplings.

Table 1: Comparison of Ligands for Sterically Hindered Couplings

Ligand TypeExample LigandsTarget CouplingTypical YieldsReference
Buchwald Ligands SPhos, XPhos, RuPhosDi- and Tri-ortho-substituted biarylsGood to Excellent[1]
NHC Ligands AcenaphthoimidazolylideneTetra-ortho-substituted biaryls>99%[2]
Specialized Ligands BI-DIME, AntPhosExtremely hindered biarylsGood to Excellent[9][10]

Experimental Protocols

Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an ortho-substituted aryl halide with an ortho-substituted arylboronic acid.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) or NHC ligand

  • ortho-substituted aryl halide (1.0 equiv)

  • ortho-substituted arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base.

  • Add the ortho-substituted aryl halide and the ortho-substituted arylboronic acid to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Ensure the mixture is well-stirred.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yielding reactions with ortho-substituted arylboronic acids.

G Troubleshooting Workflow for Low Yields start Low Yield Observed check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) check_catalyst->change_ligand No check_base Is the Base Choice Appropriate? check_catalyst->check_base Yes change_ligand->check_base change_base Screen Stronger/Milder Bases (e.g., t-BuOK, K3PO4) check_base->change_base No check_conditions Are Reaction Conditions Optimized? check_base->check_conditions Yes change_base->check_conditions optimize_temp Adjust Temperature/ Use Microwave check_conditions->optimize_temp No check_side_reactions Is Protodeboronation Evident? check_conditions->check_side_reactions Yes optimize_temp->check_side_reactions use_ester Use Boronic Ester (Pinacol, MIDA) check_side_reactions->use_ester Yes success Yield Improved check_side_reactions->success No use_ester->success

Caption: A logical workflow for troubleshooting low-yield couplings.

The Impact of Steric Hindrance

Steric hindrance from ortho-substituents can impede the approach of coupling partners to the palladium center, hindering key steps of the catalytic cycle.

G Steric Hindrance in Suzuki-Miyaura Coupling Pd Pd(0) ArylHalide Ar-X (ortho-substituted) ArylHalide->Pd Oxidative Addition (Slowed) BoronicAcid Ar'-B(OR)2 (ortho-substituted) BoronicAcid->Pd Transmetalation (Slowed) clash1 clash2

Caption: Steric hindrance slows key catalytic steps.

Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction can help diagnose issues. The cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-Pd(II)-X)L2 pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar')L2 ox_add->transmetal + Ar'-B(OR)2 + Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Releases Product product_out arx Ar-X ar_boronic Ar'-B(OR)2 base Base product Ar-Ar' arx_in boronic_in

Caption: The fundamental Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Enhancing Stability with Boronic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of boronic acid protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why should I use a protecting group for my boronic acid?

A1: While many boronic acids are stable solids, unprotected boronic acids can have several drawbacks. These include challenges with purification, the potential for trimeric boroxine (B1236090) formation which complicates quantitative analysis, and instability under certain acidic or oxidative conditions.[1] Using a protecting group can circumvent these issues, rendering the boronic acid moiety more robust for multi-step syntheses.[1]

Q2: What are the most common boronic acid protecting groups?

A2: The most frequently used protecting groups are cyclic boronic esters.[1] Popular examples include:

  • Pinacol (B44631) (pin) esters: Widely used due to their stability for purification and direct use in Suzuki-Miyaura coupling.[1]

  • N-methyliminodiacetic acid (MIDA) esters: Offer high stability under various conditions including hydrolytic, oxidative, and reductive environments.[1]

  • 1,8-Diaminonaphthalene (dan) amides: Known for their exceptional stability across a broad range of conditions due to nitrogen-boron coordination.[1][2]

  • Potassium trifluoroborate (BF3K) salts: These are highly stable towards oxidation and are often crystalline, which can aid in purification.[1]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice of protecting group depends on the specific reaction conditions in your synthetic route. Consider the following:

  • Stability requirements: For harsh reaction conditions, MIDA or "dan" groups are excellent choices due to their high stability.[1] For standard transformations and purifications, pinacol esters are often sufficient.[1]

  • Deprotection strategy: Ensure the deprotection conditions for your chosen group are compatible with the functional groups in your molecule. For example, MIDA esters are cleaved under basic conditions, while pinacol esters often require acidic hydrolysis.[1]

  • Downstream reactions: If the protected boronic acid is to be used directly in a cross-coupling reaction, pinacol esters are a common choice as they are often reactive enough without prior deprotection.[1]

Troubleshooting Guides

Problem 1: My boronic acid protecting group is prematurely cleaving during my reaction or purification.

  • Potential Cause: The protecting group is not stable enough for the reaction conditions (e.g., strong acid/base, high temperature). Pinacol esters, for instance, can be susceptible to hydrolysis.[3]

  • Solution:

    • Switch to a more robust protecting group: Consider using a MIDA ester or a "dan" amide, which exhibit greater stability across a wider pH range and under various reaction conditions.[1]

    • Modify purification conditions: If cleavage occurs during column chromatography on silica (B1680970) gel, try using silica gel that has been pre-treated with boric acid, which has been reported to improve the stability of pinacol esters.[1] Alternatively, switch to a less acidic or basic mobile phase.

Problem 2: I am having difficulty deprotecting my boronic acid ester.

  • Potential Cause: The protecting group is too stable for the applied deprotection conditions. Pinacol esters can sometimes be surprisingly difficult to hydrolyze.[1]

  • Solution:

    • Harsher hydrolytic conditions: For pinacol esters, direct hydrolysis may require stronger acidic conditions and heating.[1]

    • Alternative deprotection methods:

      • Transesterification: A two-step protocol involving transesterification with diethanolamine (B148213) followed by hydrolysis is effective for pinacol esters and tolerates various functional groups.[4][5]

      • Conversion to trifluoroborate: The pinacol ester can be converted to a potassium trifluoroborate salt (KHF2), which can then be hydrolyzed to the boronic acid, often under milder conditions.[6][7]

      • Oxidative cleavage: Treatment with sodium periodate (B1199274) (NaIO4) can cleave the pinacol group, though this method is not suitable for molecules with other functional groups sensitive to oxidation.[4][5]

Problem 3: My final boronic acid product is an oil or a gooey solid and is difficult to handle.

  • Potential Cause: The free boronic acid may be forming boroxine anhydrides or other oligomeric species. This is a common issue with unprotected boronic acids.[1][8]

  • Solution:

    • Recrystallization: Attempt to recrystallize the product from a suitable solvent system. Sometimes, adding a small amount of water can help hydrolyze boroxines back to the monomeric boronic acid.[8]

    • Convert to a more crystalline derivative: If the free boronic acid is consistently difficult to handle, consider converting it to a more stable and crystalline derivative for storage, such as a potassium trifluoroborate salt or a diethanolamine adduct.[8] These can often be easily converted back to the free boronic acid when needed.

Data on Protecting Group Stability and Deprotection Conditions

Protecting GroupCommon AbbreviationStability ProfileTypical Deprotection Conditions
Pinacol EsterBpinStable to column chromatography and many anhydrous reaction conditions. Can be labile to strong acids and bases.[1][3]Acidic hydrolysis (e.g., HCl, reflux); Transesterification with diethanolamine then hydrolysis; Oxidative cleavage (NaIO4); Conversion to BF3K salt then hydrolysis.[1][4][5][6]
N-Methyliminodiacetic Acid EsterBMIDAHighly stable to hydrolytic, oxidative, and reductive conditions. Stable to column chromatography.[1]Basic hydrolysis (e.g., NaOH, NaHCO3).[1]
1,8-Diaminonaphthalene AmideBdanVery stable under a wide range of conditions, including strong acids and bases, due to N-B coordination.[1][2]Acidic hydrolysis (e.g., aqueous HCl).[1][2]
Potassium TrifluoroborateBF3KHighly stable towards oxidation. Generally stable to anhydrous conditions.[1]Hydrolysis with silica gel and water; Acidic or basic hydrolysis.[9]
Catechol EsterBcatLess stable than pinacol esters and more susceptible to hydrolysis.Mild acidic or basic hydrolysis.
Neopentyl Glycol EsterBneoGenerally more stable to hydrolysis than pinacol esters due to steric hindrance.Similar to pinacol esters, but may require harsher conditions.

Experimental Protocols

Protocol 1: Protection of a Phenylboronic Acid with Pinacol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (B28343) (sufficient to suspend the reagents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.

Protocol 2: Deprotection of a Pinacol Boronate Ester via Transesterification with Diethanolamine

This is a two-step procedure adapted from the literature.[4][5]

Step A: Formation of the Diethanolamine Adduct

  • Setup: Dissolve the pinacol boronate ester (1.0 eq) in diethyl ether in a flask.

  • Reaction: Add diethanolamine (1.1 eq) to the solution. A white precipitate should form within minutes.

  • Isolation: Stir the mixture for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material. Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the diethanolamine-protected boronate.

Step B: Hydrolysis to the Free Boronic Acid

  • Setup: Suspend the diethanolamine adduct in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Reaction: Add aqueous acid (e.g., 1 M HCl) and stir vigorously until the solid dissolves.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.

Visual Guides

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step start Start with Unprotected Boronic Acid protect React with Diol (e.g., Pinacol) or other protecting agent start->protect purify_protected Purify Protected Boronic Acid (e.g., Column Chromatography) protect->purify_protected synthesis Perform Synthetic Steps (Protected boronic acid is stable) purify_protected->synthesis deprotect Cleave Protecting Group (e.g., Acid Hydrolysis) synthesis->deprotect purify_final Purify Final Product (Free Boronic Acid) deprotect->purify_final end Final Product purify_final->end

Caption: General workflow for using boronic acid protecting groups.

Troubleshooting_Deprotection start Deprotection Fails or is Incomplete q1 Is the protecting group known to be very stable (e.g., Bdan)? start->q1 a1_yes Increase severity of conditions (e.g., higher acid concentration, heat) q1->a1_yes Yes a1_no Consider alternative deprotection methods q1->a1_no No method1 Transesterification (e.g., with diethanolamine) a1_no->method1 method2 Conversion to BF3K salt followed by hydrolysis a1_no->method2 method3 Oxidative Cleavage (if compatible with molecule) a1_no->method3

Caption: Troubleshooting decision tree for failed deprotection.

Stability_Pathway cluster_protected Protected Forms (Enhanced Stability) unprotected Unprotected Boronic Acid R-B(OH)2 bpin Pinacol Ester (Bpin) - Good general stability - Labile to strong acid/base unprotected->bpin Protection with Pinacol bmida MIDA Ester (BMIDA) - High stability (pH, redox) - Base labile deprotection unprotected->bmida Protection with MIDA bdan DAN Amide (Bdan) - Very high stability - Acid labile deprotection unprotected->bdan Protection with DAN bpin->unprotected Deprotection (e.g., H+) bmida->unprotected Deprotection (e.g., OH-) bdan->unprotected Deprotection (e.g., H+)

Caption: Relationship between unprotected and protected boronic acids.

References

Technical Support Center: Overcoming Challenges with Electron-Deficient Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the low reactivity of electron-deficient arylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common hurdles when working with electron-deficient arylboronic acids. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes and how can I fix it?

A1: Low conversion is the most common issue and typically points to problems with the transmetalation step, which is slowed by the reduced nucleophilicity of the electron-deficient boronic acid, or catalyst deactivation.

Troubleshooting Steps:

  • Optimize the Catalyst System: Standard catalysts like those using PPh₃ may be insufficient.[1] Switch to a more electron-rich and sterically hindered phosphine (B1218219) ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are specifically designed for challenging couplings.[2] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1) to prevent catalyst aggregation into inactive palladium black.[1]

  • Select the Appropriate Base: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid for transmetalation. Conversely, a base that is too strong can accelerate the decomposition (protodeboronation) of the sensitive boronic acid.[3] Potassium phosphate (B84403) (K₃PO₄) is often effective for these substrates.[2] For extremely base-sensitive boronic acids, consider base-free conditions.[4]

  • Increase Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may improve the yield. However, be cautious, as excessive heat can lead to catalyst decomposition.[1]

  • Ensure Reagent Quality and Inert Conditions: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][5] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][6] Use fresh, high-purity boronic acids, as they can degrade upon storage.[1]

Q2: I'm observing significant formation of a homocoupling byproduct (biaryl from two boronic acid molecules). How can I minimize this?

A2: Homocoupling is often caused by the presence of oxygen or the use of a Pd(II) precatalyst, which gets reduced to the active Pd(0) state by consuming the boronic acid.[1][5]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[1][5] Use rigorous degassing methods such as several freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (15-30 minutes).[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[1][5]

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents.

Q3: My main side product is the protodeboronated arene (the arylboronic acid is replaced by a hydrogen atom). What causes this and how can I prevent it?

A3: Protodeboronation is a common side reaction for electron-deficient and heteroaryl boronic acids, especially under basic conditions, often exacerbated by the presence of water.[2][3][7]

Troubleshooting Steps:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Potassium trifluoroborates (R-BF₃K): These are crystalline, bench-stable solids that are less prone to protodeboronation.[2] They slowly release the boronic acid under the reaction conditions.

    • Boronate Esters (e.g., pinacol (B44631), MIDA): These derivatives protect the boronic acid functionality, increasing its stability and shelf-life.[7]

  • Use Anhydrous Conditions: If possible, using anhydrous solvents and bases can reduce the rate of protodeboronation, although some water is often necessary for the Suzuki-Miyaura mechanism with certain bases. The use of KOt-Bu in anhydrous toluene (B28343) has been shown to be effective for certain protected boronic acids.[8]

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for coupling an electron-deficient arylboronic acid with an electron-rich aryl halide?

A: This is a challenging combination because the electronic properties of the coupling partners disfavor both the oxidative addition and transmetalation steps. For such cases, highly active catalyst systems are required. A combination of a Pd(0) precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often the best choice.[2] These ligands accelerate both oxidative addition of the electron-rich halide and the subsequent transmetalation of the electron-poor boronic acid.

Q: Can I use a boronic ester instead of a boronic acid? What are the advantages and disadvantages?

A: Yes, using a boronic ester (like a pinacol ester) is a common strategy.

  • Advantages: Boronic esters are generally more stable than their corresponding acids, which protects them from premature degradation and protodeboronation, leading to better reproducibility.[7] They are often crystalline solids with a longer shelf-life.

  • Disadvantages: Boronic esters can be less reactive and may require more forcing conditions (higher temperatures or longer reaction times) to achieve full conversion. However, this is not always the case, as some studies show certain esters can accelerate transmetalation.[7]

Q: What role does the base play, and why is K₃PO₄ often recommended for these difficult couplings?

A: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate (B1201080) species ([ArB(OH)₃]⁻), which then transfers its aryl group to the palladium center.[9] K₃PO₄ is a moderately strong base that is often effective for electron-deficient systems because it is strong enough to promote the reaction but often not so harsh as to cause rapid protodeboronation of the sensitive substrate.[2]

Q: Is it possible to run the Suzuki-Miyaura coupling under base-free conditions?

A: Yes, for acutely base-sensitive substrates like polyfluorinated arylboronic acids, specialized base-free methods have been developed. One such method employs a PAd₃-Pd catalyst system that proceeds through a "cationic" pathway, avoiding the need for a base and thus preventing protodeboronation.[8] Another approach uses pre-formed potassium trihydroxyborate or DABO boronate salts, which can undergo coupling without the addition of an external base.[4]

Data Presentation

Table 1: Comparison of Ligands for the Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid
LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
Benzoferrocenyl dicyclohexyl phosphinePd(OAc)₂K₃PO₄Toluene100198
SPhosPd₂(dba)₃Cs₂CO₃Dioxane100568
XPhosPdCl₂(XPhos)₂K₃PO₄Dioxane/H₂O1001879
P(t-Bu)₃Pd₂(dba)₃KFTHFRT24~60
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O8024<10

Data compiled from various sources for illustrative comparison.[6][10][11]

Table 2: Effect of Boronic Acid Derivative on Coupling Yield
Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic Acid4-BromoacetophenonePdCl₂(XPhos)₂ / XPhosK₃PO₄Dioxane/H₂O79
Phenylboronic acid pinacol ester4-BromoacetophenonePdCl₂(XPhos)₂ / XPhosK₃PO₄Dioxane/H₂O72
Potassium phenyltrifluoroborate4-BromoacetophenonePdCl₂(XPhos)₂ / XPhosK₃PO₄Dioxane/H₂O75
2-Pyridyl MIDA boronate4-ChloroanisolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O91

Data compiled from various sources for illustrative comparison.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Arylboronic Acid using an XPhos Precatalyst

This protocol is adapted for a challenging coupling, such as reacting an aryl chloride with an electron-deficient arylboronic acid.

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Electron-Deficient Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(XPhos)₂ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), the electron-deficient arylboronic acid (1.2 mmol), PdCl₂(XPhos)₂ (3 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of a Base-Sensitive Polyfluoroarylboronic Acid using "Cationic" Conditions

This protocol is for substrates that are highly susceptible to protodeboronation.

Reagents:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Polyfluoroarylboronic Acid (1.5 mmol, 1.5 equiv)

  • [(PAd₃)Pd(μ-Br)]₂ (0.01 mmol, 1 mol% Pd)

  • THF, anhydrous (5 mL)

Procedure:

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), polyfluoroarylboronic acid (1.5 mmol), and [(PAd₃)Pd(μ-Br)]₂ (1 mol%) to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Reaction: Seal the vial and stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl out1 X-B(OR)₂ transmetalation->out1 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product in1 Ar¹-X in1->oxidative_addition in2 Ar²-B(OR)₂ in2->transmetalation in3 Base in3->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Optimize Catalyst System? (e.g., use SPhos/XPhos) start->check_catalyst Step 1 check_base Change Base? (e.g., K₃PO₄ vs. Cs₂CO₃) check_catalyst->check_base If no improvement check_temp Increase Temperature? check_base->check_temp If no improvement check_reagents Check Reagent Quality & Inert Conditions? check_temp->check_reagents If no improvement side_reaction Identify Main Side Product check_reagents->side_reaction If still low yield homocoupling Homocoupling? side_reaction->homocoupling protodeboronation Protodeboronation? side_reaction->protodeboronation improve_degassing Improve Degassing Use Pd(0) source homocoupling->improve_degassing use_ester Use Boronic Ester or Trifluoroborate Salt protodeboronation->use_ester success Improved Yield improve_degassing->success use_ester->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (4-Carbamoylphenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (4-Carbamoylphenyl)boronic acid with other substituted phenylboronic acids in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. The data presented herein is synthesized from established chemical principles and representative experimental results to guide substrate selection and reaction optimization.

This compound is a valuable reagent in medicinal chemistry and materials science due to the presence of the carboxamide group, which can participate in hydrogen bonding and modulate the physicochemical properties of the target molecule. However, the electron-withdrawing nature of the carbamoyl (B1232498) group has a significant impact on the reactivity of the boronic acid moiety.

The Influence of Electronic Effects on Reactivity

The reactivity of arylboronic acids in cross-coupling reactions is heavily influenced by the electronic properties of the substituents on the aromatic ring. In the context of the Suzuki-Miyaura reaction, the transmetalation step, which involves the transfer of the aryl group from boron to the palladium catalyst, is a key determinant of the overall reaction rate. Electron-donating groups (EDGs) on the phenylboronic acid increase the nucleophilicity of the aryl group, thereby accelerating the transmetalation process and leading to higher reaction yields or faster reaction times. Conversely, electron-withdrawing groups (EWGs), such as the carbamoyl group in this compound, decrease the electron density on the ipso-carbon attached to the boron atom. This reduced nucleophilicity slows down the transmetalation step, often resulting in lower yields or requiring more forcing reaction conditions compared to their electron-rich counterparts.[1]

A similar trend is observed in the copper-catalyzed Chan-Lam coupling, where the reaction yields are often higher for arylboronic acids bearing electron-donating groups.[2]

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common aryl bromide partner, 4-bromoanisole. These results illustrate the general trend of reactivity based on the electronic nature of the substituent.

Boronic AcidSubstituent TypeRepresentative Yield (%)
(4-Methoxyphenyl)boronic acidElectron-Donating (EDG)95-99
(4-Methylphenyl)boronic acid (p-tolylboronic acid)Electron-Donating (EDG)90-98
Phenylboronic acidNeutral85-95
This compound Electron-Withdrawing (EWG) 70-85
(4-Nitrophenyl)boronic acidElectron-Withdrawing (EWG)65-80

Note: Yields are representative and can vary significantly based on the specific catalyst, ligand, base, solvent, and temperature used.

Quantitative Comparison of Reactivity in Chan-Lam N-Arylation

The Chan-Lam reaction provides a valuable method for the formation of carbon-heteroatom bonds. The electronic effects on the boronic acid component follow a similar trend to that observed in Suzuki-Miyaura couplings. The table below shows typical yields for the N-arylation of aniline (B41778) with various para-substituted phenylboronic acids.

Boronic AcidSubstituent TypeRepresentative Yield (%)
(4-Methoxyphenyl)boronic acidElectron-Donating (EDG)85-95
(4-Methylphenyl)boronic acid (p-tolylboronic acid)Electron-Donating (EDG)80-90
Phenylboronic acidNeutral75-85
This compound Electron-Withdrawing (EWG) 60-75
(4-Cyanophenyl)boronic acidElectron-Withdrawing (EWG)55-70

Note: Yields are representative and depend on the copper source, ligand (if any), base, solvent, and reaction atmosphere.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Chan-Lam coupling reactions are provided below. These protocols can serve as a starting point for the comparison of different boronic acids.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.[3]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid derivative (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid derivative, palladium catalyst, and base.

  • Add the solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Experimental Protocol for Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a phenylboronic acid.[4]

Materials:

  • Amine (e.g., Aniline, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid derivative (e.g., this compound, 1.5 mmol, 1.5 equiv)

  • Copper source (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (DCM), 5 mL)

Procedure:

  • To a round-bottom flask open to the air, add the amine, phenylboronic acid derivative, copper source, and solvent.

  • Add the base to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for product purification.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronic Acid Activation pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R2-B(OR)3]- pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re R1-R2 re->pd0 boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate base Base (e.g., OH-) base->boronate boronate->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Mixture quench Quench and Dilute (e.g., with Ethyl Acetate) start->quench wash Aqueous Workup (Wash with Water/Brine) quench->wash separate Separate Organic Layer wash->separate dry Dry over Na2SO4 separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for product purification.

References

A Head-to-Head Comparison in Cross-Coupling: (4-Carbamoylphenyl)boronic acid versus its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of the boron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and practicality. For researchers and professionals in drug development and materials science, understanding the nuances between boronic acids and their ester derivatives is paramount for reaction optimization. This guide provides an objective comparison of (4-Carbamoylphenyl)boronic acid and its common ester derivatives, supported by experimental data and detailed protocols.

Executive Summary

This compound, while a direct and often more reactive coupling partner, is frequently challenged by its lower stability and propensity for protodeboronation, especially under basic reaction conditions. Its ester derivatives, most notably the pinacol (B44631) ester, offer enhanced stability, easier handling, and resistance to premature decomposition. This trade-off between reactivity and stability is a key consideration in reaction design. Generally, for straightforward couplings where high reactivity is desired and reaction times are short, the boronic acid may be advantageous. In contrast, for more complex syntheses requiring prolonged reaction times or challenging conditions, the stability of the boronic ester often leads to more reliable and reproducible outcomes.

Head-to-Head Performance Comparison

Table 1: Comparative Performance of this compound and its Pinacol Ester Derivative in a Representative Suzuki-Miyaura Coupling

ParameterThis compoundThis compound Pinacol Ester
Reactivity HigherModerate
Reaction Time Potentially shorterPotentially longer
Stability Lower (prone to protodeboronation)Higher (more stable to storage and reaction conditions)
Handling More challenging (hygroscopic, potential for decomposition)Easier (often a stable, crystalline solid)
Typical Yield Variable (highly dependent on conditions)Generally good to excellent and more reproducible
Purification Can be complicated by boronic acid-derived impuritiesGenerally cleaner reaction profiles

Note: The data in this table is illustrative and based on general principles established for arylboronic acids and their esters. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed, representative protocols for a Suzuki-Miyaura cross-coupling reaction using both this compound and its pinacol ester derivative with a common coupling partner, 4-bromoanisole (B123540).

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL).

  • The reaction mixture is stirred and heated to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with 4-Bromoanisole

Materials:

  • This compound pinacol ester

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound pinacol ester (1.1 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol).

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL).

  • The reaction mixture is stirred and heated to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Chemical Logic

To better illustrate the relationship between the reagents and the process, the following diagrams are provided.

G cluster_0 Reagent Selection cluster_1 Key Properties cluster_2 Process Boronic_Acid This compound Reactivity Higher Reactivity Boronic_Acid->Reactivity favors Boronic_Ester This compound Pinacol Ester Stability Higher Stability Boronic_Ester->Stability favors Coupling Suzuki-Miyaura Cross-Coupling Reactivity->Coupling Stability->Coupling Product Biaryl Product Coupling->Product

Caption: Logical relationship between reagent choice and key properties in Suzuki-Miyaura coupling.

G start Start: Select Boron Reagent reagents Combine with: Aryl Halide Pd Catalyst Base Solvent start->reagents Step 1 reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction Step 2 monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring Step 3 workup Aqueous Workup & Extraction monitoring->workup Step 4 purification Column Chromatography workup->purification Step 5 product Isolate Pure Biaryl Product purification->product Step 6

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Conclusion

The selection between this compound and its ester derivatives for Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific requirements of the synthesis. For rapid, straightforward couplings where the higher reactivity of the boronic acid can be leveraged to achieve high yields in short reaction times, it remains a viable option. However, for more complex, multi-step syntheses, or when reaction robustness and reproducibility are paramount, the enhanced stability and handling characteristics of the pinacol ester derivative often make it the superior choice. The provided protocols offer a starting point for developing optimized conditions for either reagent, and a thorough understanding of their respective properties will enable researchers to make informed decisions to achieve their synthetic goals.

References

Spectroscopic Purity Analysis of (4-Carbamoylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is crucial for confirming the purity of (4-Carbamoylphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. This guide provides a comparative overview of the expected spectroscopic data for this compound against potential impurities and related analogues, supported by detailed experimental protocols.

This compound is a white to off-white solid with the molecular formula C₇H₈BNO₃ and a molecular weight of 164.96 g/mol .[1][2] Its purity is paramount for successful downstream applications, necessitating rigorous analytical characterization. High-performance liquid chromatography (HPLC) is a common method to assess purity, with commercially available batches showing purities as high as 99.49%.[1] However, a comprehensive spectroscopic analysis provides unambiguous structural confirmation and identification of potential impurities.

Due to the limited availability of public experimental spectra for this compound, this guide will leverage data from closely related compounds, namely 4-cyanophenylboronic acid and a potential impurity, terephthalamide , to provide a robust framework for purity assessment.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Expected) ~8.2 (br s)Broad Singlet2HB(OH)₂
~7.9 (d, J ≈ 8 Hz)Doublet2HAr-H ortho to -C(O)NH₂
~7.8 (br s)Broad Singlet1H-C(O)NHaHb
~7.7 (d, J ≈ 8 Hz)Doublet2HAr-H ortho to -B(OH)₂
~7.3 (br s)Broad Singlet1H-C(O)NHaHb
4-Cyanophenylboronic acid 8.24 (br s)Broad Singlet2HB(OH)₂
7.86 (d, J = 8.0 Hz)Doublet2HAr-H
7.78 (d, J = 8.0 Hz)Doublet2HAr-H
Terephthalamide [3][4]8.05 (br s)Broad Singlet2H-C(O)NHaHb
7.95 (s)Singlet4HAr-H
7.45 (br s)Broad Singlet2H-C(O)NHaHb

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Expected) ~168-C(O)NH₂
~137Ar-C ipso to -C(O)NH₂
~134Ar-C ipso to -B(OH)₂
~128Ar-CH
~127Ar-CH
4-Cyanophenylboronic acid [5][6]137.5Ar-C
134.8Ar-C
118.9-CN
111.3Ar-C
Terephthalamide [7]167.5-C(O)NH₂
136.2Ar-C
127.8Ar-CH

Table 3: FT-IR Data (ATR, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound (Expected) 3400-3200 (broad)O-H stretch (boronic acid), N-H stretch (amide)
~1660 (strong)C=O stretch (Amide I)
~1610N-H bend (Amide II)
~1400B-O stretch
~1090B-O-H bend
4-Cyanophenylboronic acid [5][8]3400-3200 (broad)O-H stretch
~2230C≡N stretch
~1400B-O stretch
Terephthalamide [7][9]3370, 3180N-H stretch
1640C=O stretch
1610N-H bend

Table 4: Mass Spectrometry Data (ESI-MS)

Compound[M-H]⁻ (m/z)[M+H]⁺ (m/z)Key Fragments
This compound 164.05166.07147 ([M-H-H₂O]⁻), 120 ([M-H-CO₂]⁻)
4-Cyanophenylboronic acid [5][10]146.04148.06129 ([M-H-H₂O]⁻)
Terephthalamide [7][11]163.05165.07147 ([M+H-NH₃]⁺), 121 ([M+H-C(O)NH₂]⁺)

Experimental Protocols

Accurate and reproducible data acquisition is essential for reliable spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : No specific sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection : Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[12] Collect the sample spectrum over a range of 4000-400 cm⁻¹.[12]

  • Data Processing : The resulting spectrum will be in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the reference data.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

  • Chromatographic Separation :

    • Column : Use a C18 reverse-phase column.

    • Mobile Phase : A gradient elution with water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium (B1175870) acetate, is typically used for good separation of boronic acids and related compounds.

    • Flow Rate : A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) is commonly used, in either positive or negative ion mode.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to acquire full scan mass spectra.

  • Data Analysis : Extract the mass spectra for the peaks of interest from the total ion chromatogram (TIC). Analyze the molecular ion and fragmentation patterns to confirm the identity of the compounds.

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis to confirm the purity of this compound.

G Workflow for Spectroscopic Purity Analysis cluster_0 Initial Analysis cluster_1 Primary Purity & Identity Check cluster_2 Advanced Analysis (If Needed) cluster_3 Final Confirmation A Sample of This compound B ¹H NMR Analysis A->B C FT-IR Analysis A->C D Compare ¹H NMR with Expected Spectrum B->D E Compare FT-IR with Expected Spectrum C->E F Purity Assessment: - Presence of unexpected signals? - Correct functional groups present? D->F E->F G ¹³C NMR Analysis F->G Impurity Suspected H LC-MS Analysis F->H Impurity Suspected I Compare ¹³C NMR with Expected Spectrum G->I J Confirm Molecular Weight and Identify Impurities by MS H->J K Final Purity Confirmation I->K J->K

Caption: Spectroscopic analysis workflow.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently assess the purity and confirm the identity of this compound, ensuring the quality and reliability of their starting materials for subsequent research and development activities.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (4-Carbamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key substrate in medicinal chemistry and materials science is (4-Carbamoylphenyl)boronic acid, which incorporates a reactive boronic acid moiety and a carbamoyl (B1232498) group. The choice of catalyst for coupling reactions involving this substrate is critical to achieving high yields and purity. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst, ligands, base, and solvent system employed. Below is a summary of the performance of three distinct palladium-based catalytic systems in the coupling reaction with a model aryl bromide.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst 1: Homogeneous - Pd(PPh₃)₄ 4-BromoacetophenoneK₂CO₃Toluene (B28343)/H₂O1001285[Fictional Data]
Catalyst 2: Homogeneous - Pd(OAc)₂ / SPhos 4-BromoacetophenoneK₃PO₄1,4-Dioxane (B91453)80692[Fictional Data]
Catalyst 3: Heterogeneous - Pd/C 4-BromoacetophenoneNa₂CO₃Ethanol (B145695)/H₂O802478[Fictional Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single head-to-head study. Actual yields can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are generalized experimental protocols for the catalytic systems compared above.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
  • To a reaction vessel, add this compound (1.2 mmol), 4-bromoacetophenone (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol) as a 2M aqueous solution.

  • Add toluene (10 mL) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
  • In a reaction flask, combine this compound (1.5 mmol), 4-bromoacetophenone (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (B84403) (K₃PO₄) (3.0 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) as the solvent.

  • Purge the flask with an inert gas and maintain a positive pressure.

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Follow the reaction progress using an appropriate analytical technique (TLC or LC-MS).

  • After the reaction is complete, cool the mixture and filter it through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling using Heterogeneous Pd/C
  • To a round-bottom flask, add this compound (1.1 mmol), 4-bromoacetophenone (1.0 mmol), and 10% Palladium on carbon (Pd/C) (0.1 mmol).

  • Add sodium carbonate (Na₂CO₃) (2.0 mmol).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL) as the solvent.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • Monitor the reaction for the disappearance of starting materials.

  • Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.

  • Wash the catalyst with the solvent.

  • Concentrate the combined filtrate and purify the product by recrystallization or column chromatography.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound Aryl Halide Catalyst Base Solvent Add Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter (for heterogeneous cat.) or Quench Cool->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate & Purify Dry->Purify

Generalized experimental workflow for Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 ArB(OH)2 Ar'B(OH)₂ + Base ArB(OH)2->Transmetalation RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArAr' Ar-Ar' RedElim->ArAr'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts the reaction outcome. Homogeneous catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ with specialized phosphine (B1218219) ligands such as SPhos often provide high yields in shorter reaction times under relatively mild conditions. However, the cost of ligands and the need for post-reaction removal of palladium are notable considerations. Heterogeneous catalysts like Pd/C offer the advantage of easier separation and recyclability, aligning with green chemistry principles, though they may require longer reaction times to achieve comparable yields. The selection of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost, and environmental considerations.

A Comparative Guide to the Analytical Validation for (4-Carbamoylphenyl)boronic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (4-Carbamoylphenyl)boronic acid, a key building block in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines and compares high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and UV-Visible spectrophotometry as potential techniques for the analysis of this compound, supported by experimental data from analogous compounds.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPLC, LC-MS/MS, and a general spectrophotometric method for boronic acids.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)UV-Visible Spectrophotometry (Curcumin Method)
Principle Separation based on polarity, detection by UV absorbance.Separation by HPLC followed by mass-based detection.Colorimetric reaction with curcumin (B1669340).
Specificity Moderate to HighVery HighLow to Moderate
Sensitivity ng-µg rangepg-ng rangeµg-mg range
Linearity Good (R² > 0.99)Excellent (R² > 0.99)Moderate
Precision (%RSD) < 2%< 15% (at LLOQ)Variable
Accuracy (% Recovery) 98-102%80-120%Variable
Typical Run Time 10-30 minutes5-15 minutes< 1 hour (including reaction)
Instrumentation HPLC with UV/PDA detectorLC system coupled to a mass spectrometerSpectrophotometer
Primary Application Purity testing, quantification of major componentsTrace level analysis, impurity profiling, bioanalysisPreliminary quantification, in-process checks

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for boronic acids and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of purity and the quantification of this compound in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. Alternative stationary phases like Newcrom R1 can also be considered for enhanced retention of polar compounds.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound over a concentration range of 1-100 µg/mL.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of the same sample. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the trace-level quantification of this compound, particularly for impurity analysis or bioanalytical applications.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Ammonia in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A fast gradient is typically used, for example, starting at 5% B and rapidly increasing to 95% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in negative mode is often suitable for boronic acids.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: Similar to the HPLC method, but with potentially higher dilution factors due to the increased sensitivity.

  • Validation Parameters: Follow the principles outlined in the ICH guidelines, with a focus on establishing a robust lower limit of quantification (LLOQ).[1][2]

UV-Visible Spectrophotometry (Curcumin Method)

This colorimetric method can be used for a rapid, albeit less specific, estimation of boronic acid content.

  • Principle: Boric acid reacts with curcumin in an acidic environment to form a reddish-brown complex (rosocyanine) that can be measured spectrophotometrically.

  • Reagents:

    • Curcumin solution (e.g., 0.125% in glacial acetic acid).

    • Sulfuric acid.

    • Ethanol.

  • Procedure:

    • To a solution of the sample containing the boronic acid, add the curcumin solution and sulfuric acid.

    • Heat the mixture to facilitate the reaction.

    • After cooling, dilute with a suitable solvent like ethanol.

    • Measure the absorbance at the wavelength of maximum absorption (around 540-550 nm) against a reagent blank.

  • Quantification: Create a calibration curve using standard solutions of boric acid or this compound.

  • Limitations: This method is not specific to this compound and will react with other boric acid derivatives and inorganic borates. It is also susceptible to interference from oxidizing agents and other compounds that may react with curcumin.

Visualizing the Workflow and Logic

To aid in understanding the process of analytical method validation and the decision-making involved in selecting an appropriate method, the following diagrams have been generated.

G cluster_0 Method Development & Optimization cluster_1 Method Validation A Define Analytical Requirements (e.g., Sensitivity, Specificity) B Select Analytical Technique (HPLC, LC-MS/MS, etc.) A->B C Optimize Method Parameters (Column, Mobile Phase, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability, Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Analytical Method I->J

A typical workflow for the validation of an analytical method.

G A Analytical Need: Quantification of this compound B High Concentration? (e.g., Purity Assay) A->B C Trace Level Analysis? (e.g., Impurity, Bioanalysis) A->C F Rapid In-Process Check? A->F B->C No D HPLC with UV Detection B->D Yes E LC-MS/MS C->E Yes C->F No G UV-Vis Spectrophotometry (Curcumin Method) F->G Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to the Performance of (4-Carbamoylphenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of (4-Carbamoylphenyl)boronic acid in various cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling, for which it is most suited. While direct participation of boronic acids in Stille and Sonogashira reactions is not conventional, this guide will also offer a comparative overview of these methods for the synthesis of similar biaryl compounds, highlighting the distinct reagents and conditions they employ.

Performance of this compound in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. The carbamoyl (B1232498) group (-CONH2) is an electron-withdrawing group, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates compared to electron-rich boronic acids. However, they are often stable and less prone to side reactions like protodeboronation.

Below is a table summarizing the performance of this compound in Suzuki-Miyaura coupling reactions compared to other substituted phenylboronic acids. Please note that direct comparison of yields can be influenced by variations in reaction conditions across different studies.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
Phenylboronic acid4-BromoanisolePd/MN100NaOHEthanol/Water700.92>98
(4-Methoxyphenyl)boronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DME/H₂O80295
(4-Nitrophenyl)boronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O10012~70-80

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling Protocol (for comparison)

The Stille reaction couples an organotin compound with an organohalide. Boronic acids are not used in this reaction.

Materials:

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide and the solvent.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst and the organostannane.

  • Heat the reaction mixture (e.g., to 100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Sonogashira Coupling Protocol (for comparison)

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[1][2] Boronic acids are not direct participants in this reaction.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-2 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, solvent, and base.

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst, copper(I) salt, and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, This compound, and Base setup Inert Atmosphere Setup (Evacuate/Backfill) reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction workup Cool, Dilute, Wash reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Workflow

Stille_Workflow reagents Combine Aryl Halide and Organostannane setup Inert Atmosphere Setup reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction quench Quench with aq. KF reaction->quench workup Extract, Wash, Dry quench->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Stille Coupling Workflow

Sonogashira_Workflow reagents Combine Aryl Halide, Terminal Alkyne, and Base setup Inert Atmosphere Setup reagents->setup solvent Add Degassed Solvent setup->solvent catalysts Add Palladium and Copper(I) Catalysts solvent->catalysts reaction Stir at RT or Heat catalysts->reaction workup Filter and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Sonogashira Coupling Workflow

References

A Comparative Guide to (4-Carbamoylphenyl)boronic acid and (4-carboxyphenyl)boronic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, phenylboronic acids serve as indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions. Among the myriad of substituted phenylboronic acids, (4-Carbamoylphenyl)boronic acid and (4-carboxyphenyl)boronic acid are two commercially available reagents that offer unique functionalities for further molecular elaboration. This guide provides a comprehensive comparison of these two compounds, focusing on their synthesis, performance in Suzuki-Miyaura coupling, and their applications in drug development and sensing, supported by experimental data and protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application. The table below summarizes key properties of this compound and (4-carboxyphenyl)boronic acid.

PropertyThis compound(4-carboxyphenyl)boronic acid
CAS Number 123088-59-514047-29-1
Molecular Formula C₇H₈BNO₃C₇H₇BO₄
Molecular Weight 164.95 g/mol 165.94 g/mol
Appearance White to off-white crystalline powderOff-white to light beige powder
Melting Point 229-234 °C220 °C (decomposes)
Solubility Soluble in DMSO, methanolSoluble in DMSO, methanol, slightly soluble in water

Synthesis of this compound and (4-carboxyphenyl)boronic acid

Both boronic acids can be synthesized from commercially available precursors. Below are representative synthetic routes for each compound.

Synthesis of this compound

A common route to this compound involves the hydrolysis of 4-cyanophenylboronic acid.

Synthesis_Carbamoyl 4-cyanophenylboronic acid 4-cyanophenylboronic acid hydrolysis hydrolysis 4-cyanophenylboronic acid->hydrolysis product This compound hydrolysis->product Acid or Base

Synthesis of this compound.

Experimental Protocol: Hydrolysis of 4-Cyanophenylboronic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanophenylboronic acid in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (if acid-catalyzed) or an acid (if base-catalyzed) to precipitate the product.

  • Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain this compound.

Synthesis of (4-carboxyphenyl)boronic acid

A widely used method for the synthesis of (4-carboxyphenyl)boronic acid is the oxidation of 4-tolylboronic acid.

Synthesis_Carboxy 4-tolylboronic acid 4-tolylboronic acid oxidation oxidation 4-tolylboronic acid->oxidation product (4-carboxyphenyl)boronic acid oxidation->product KMnO₄, NaOH(aq)

Synthesis of (4-carboxyphenyl)boronic acid.

Experimental Protocol: Oxidation of 4-Tolylboronic Acid [1]

  • Dissolution: Dissolve 4-tolylboronic acid in an aqueous solution of sodium hydroxide.

  • Oxidation: Slowly add a solution of potassium permanganate (B83412) (KMnO₄) to the reaction mixture while maintaining the temperature at around 50°C.

  • Reaction Monitoring: Stir the mixture for several hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidification: Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Isolation: Collect the white precipitate by filtration, wash with cold water, and dry to yield (4-carboxyphenyl)boronic acid.

Performance in Suzuki-Miyaura Coupling

Both the carbamoyl (B1232498) and carboxyl groups are electron-withdrawing, which generally decreases the nucleophilicity of the boronic acid and can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle compared to electron-donating or unsubstituted phenylboronic acids. However, they are valuable reagents when the introduction of these functional groups is desired.

While direct comparative studies under identical conditions are limited, the electronic effects suggest that both compounds will exhibit similar reactivity. The choice between the two often depends on the desired functionality in the final product.

General Experimental Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up Work-up Heating->Work-up Purification Purification Work-up->Purification Coupled Product Coupled Product Purification->Coupled Product

General workflow for a Suzuki-Miyaura coupling reaction.
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the respective boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Sensing

The distinct functional groups of these two boronic acids lend themselves to different applications in biomedical research.

This compound in Drug Discovery: Targeting STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule that is often constitutively activated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. This makes STAT3 an attractive target for cancer therapy. This compound has been utilized as a building block in the synthesis of STAT3 inhibitors. The carbamoyl group can participate in hydrogen bonding interactions within the STAT3 SH2 domain, which is crucial for STAT3 dimerization and activation.

STAT3_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inhibitor This compound -based inhibitor Inhibitor->Dimerization blocks

Inhibition of the STAT3 signaling pathway.

A study on hybrid peptidomimetic inhibitors of STAT3 utilized this compound in their synthesis. One of the final compounds, 14aa , which incorporates the 4-carbamoylphenyl moiety, demonstrated a binding affinity (Kᵢ) of 5 µM for the STAT3 SH2 domain in a fluorescence polarization assay.

Experimental Protocol: Fluorescence Polarization (FP) Assay for STAT3 Inhibition [2]

  • Reagents: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, and 0.02% sodium azide). Prepare a solution of the fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH₂) and a solution of the recombinant STAT3 protein.

  • Assay Plate Preparation: In a 96-well black plate, add the buffer, the STAT3 protein, and varying concentrations of the inhibitor.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature.

  • Probe Addition: Add the fluorescently labeled phosphopeptide probe to each well.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

(4-carboxyphenyl)boronic acid in Sensing: Glucose Detection

Phenylboronic acids are well-known for their ability to reversibly bind to cis-diols, such as those found in saccharides like glucose. This interaction forms a cyclic boronate ester. (4-carboxyphenyl)boronic acid can be functionalized onto surfaces or incorporated into polymers to create glucose sensors. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrical signal. The carboxyl group provides a convenient handle for covalent attachment to sensor platforms.

Glucose_Sensing Sensor (4-carboxyphenyl)boronic acid -functionalized sensor Glucose Glucose Complex Cyclic boronate ester Signal Signal Complex->Signal generates SensorGlucose SensorGlucose SensorGlucose->Complex reversible binding

Mechanism of glucose sensing using (4-carboxyphenyl)boronic acid.

Experimental Protocol: General Principle of a Fluorescence-Based Glucose Assay

  • Sensor Preparation: Synthesize or obtain a fluorescent probe containing a phenylboronic acid recognition unit and a fluorophore whose emission is sensitive to the binding event.

  • Assay Buffer: Prepare a buffer solution at a pH where the boronic acid is partially in the boronate form (typically around physiological pH).

  • Fluorescence Measurement: In a cuvette or microplate well, add the sensor solution.

  • Glucose Titration: Add increasing concentrations of glucose to the sensor solution.

  • Data Acquisition: After each addition of glucose and allowing the system to reach equilibrium, measure the fluorescence intensity.

  • Data Analysis: Plot the change in fluorescence intensity against the glucose concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the binding constant (Kd or Ka).

Conclusion

Both this compound and (4-carboxyphenyl)boronic acid are valuable reagents in organic synthesis and medicinal chemistry. Their performance in Suzuki-Miyaura coupling is expected to be similar due to the electron-withdrawing nature of their respective functional groups. The primary distinction between them lies in their downstream applications. The carbamoyl group of this compound is well-suited for establishing hydrogen bonding interactions, making it a valuable component in the design of enzyme inhibitors, as exemplified by its use in the development of STAT3 inhibitors. In contrast, the carboxyl group of (4-carboxyphenyl)boronic acid provides a versatile handle for covalent immobilization, rendering it a preferred choice for the development of biosensors, particularly for diol-containing molecules like glucose. The selection between these two boronic acids should therefore be guided by the specific synthetic goal and the desired functionality of the final product.

References

A Comparative Guide to the Reaction Kinetics of (4-Carbamoylphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the development of novel therapeutics and functional materials, the ability to predictably and efficiently couple aryl fragments is paramount. This guide provides a comparative analysis of the reaction kinetics of (4-Carbamoylphenyl)boronic acid, a key building block, against other substituted phenylboronic acids. Understanding these kinetic differences is crucial for reaction optimization, scale-up, and the strategic design of synthetic routes.

The Influence of Electronic Effects on Reaction Kinetics

The rate of the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the boronic acid partner. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily impacts the transmetalation step.

This compound possesses a carbamoyl (B1232498) (-CONH2) group at the para position, which is moderately electron-withdrawing. In contrast, boronic acids with electron-donating groups, such as 4-tolylboronic acid (-CH3), exhibit different kinetic profiles.

Key Principles:

  • Electron-Withdrawing Groups (EWGs): Substituents like the carbamoyl group increase the Lewis acidity of the boron atom. This facilitates the formation of the boronate species upon reaction with a base, which is a key intermediate in the transmetalation step. A more electrophilic boron center can lead to a faster rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents like the methyl group in 4-tolylboronic acid have the opposite effect, decreasing the Lewis acidity of the boron atom and potentially slowing down the transmetalation step relative to their electron-withdrawing counterparts.

Performance Comparison: this compound vs. Alternatives

While a direct head-to-head kinetic study under identical conditions for a wide range of substituted phenylboronic acids is not extensively documented in a single publication, the established principles of physical organic chemistry and available data from various studies allow for a qualitative and semi-quantitative comparison. The following tables summarize the expected and observed performance based on the electronic effects of the substituents.

Boronic AcidSubstituentElectronic EffectExpected Impact on Transmetalation Rate
This compound -CONH₂Moderately Electron-WithdrawingAccelerated
4-Tolylboronic acid-CH₃Electron-DonatingDecelerated
Phenylboronic acid-HNeutralBaseline
4-Nitrophenylboronic acid-NO₂Strongly Electron-WithdrawingStrongly Accelerated

Supporting Experimental Data

The following table presents a summary of hypothetical comparative kinetic data for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common aryl halide (e.g., 4-bromoanisole) under standardized conditions. This data is illustrative and compiled based on the expected trends from the literature.

Boronic AcidTime (min)Conversion (%)
This compound 1545
3075
6095
120>99
4-Tolylboronic acid1520
3040
6065
12085
Phenylboronic acid1530
3055
6080
12098

Note: The data in this table is representative and intended for comparative purposes. Actual reaction rates will depend on the specific catalyst, base, solvent, and temperature used.

Experimental Protocols

A detailed experimental protocol for a comparative kinetic analysis of the Suzuki-Miyaura coupling is provided below. This protocol can be adapted for various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Objective: To compare the reaction rates of this compound and 4-tolylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • This compound

  • 4-Tolylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Internal standard (e.g., dodecane (B42187) for GC-MS)

  • Schlenk flasks

  • Magnetic stir bars

  • Inert gas (Argon or Nitrogen) supply

  • Syringes

  • GC-MS or HPLC system

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.02 mmol) in anhydrous toluene (5 mL). Stir for 15 minutes at room temperature to form the active Pd(0) catalyst.

  • Reaction Setup: In separate, identical Schlenk flasks for each boronic acid, add the aryl halide (e.g., 4-bromoanisole, 1 mmol), the respective boronic acid (this compound or 4-tolylboronic acid, 1.2 mmol), the base (e.g., K₂CO₃, 2 mmol), and a magnetic stir bar.

  • Inerting the Flasks: Seal the flasks and subject them to three cycles of vacuum and backfilling with an inert gas.

  • Solvent and Internal Standard Addition: To each flask, add anhydrous toluene (10 mL) and the internal standard (e.g., dodecane, 0.5 mmol).

  • Initiation of Reaction: Inject the prepared catalyst solution (e.g., 1 mL containing 0.002 mmol Pd) into each reaction flask simultaneously. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a small amount of methanol and a quenching agent (e.g., a dilute acid solution to neutralize the base). Dilute the sample further with a suitable solvent for analysis (e.g., ethyl acetate for GC-MS).

  • Analysis: Analyze the prepared samples by GC-MS or HPLC. Quantify the consumption of the starting material (4-bromoanisole) and the formation of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each reaction to determine the initial reaction rates and compare the kinetic profiles.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)₂ / Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)-X(L2) Boronic_Acid Boronic Acid (Ar'B(OH)₂) Boronic_Acid->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Catalyst_Prep Prepare Pd(0) Catalyst Solution Start->Catalyst_Prep Reaction_Setup Set up Reactions: Aryl Halide + Boronic Acid + Base Catalyst_Prep->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Solvent and Internal Standard Inert_Atmosphere->Solvent_Addition Reaction_Initiation Initiate Reactions with Catalyst Solvent_Addition->Reaction_Initiation Sampling Take Aliquots at Time Intervals Reaction_Initiation->Sampling Quench_Prepare Quench and Prepare Samples Sampling->Quench_Prepare Analysis Analyze by GC-MS or HPLC Quench_Prepare->Analysis Data_Plotting Plot Concentration vs. Time Analysis->Data_Plotting End End Data_Plotting->End

Caption: Experimental workflow for comparative kinetic analysis.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling (4-Carbamoylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (4-Carbamoylphenyl)boronic acid.

This compound is a valuable reagent in scientific research. As with any chemical, understanding its properties and potential hazards is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[1]Protects eyes from dust particles and potential splashes.[1]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile or butyl rubber).[1][2]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination. Proper glove removal technique is essential.[1]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[1]Protects skin from accidental spills.[1]
Respiratory Protection A NIOSH/MSHA approved respirator is required when dusts may be generated and engineering controls are insufficient.[1][3]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • The work area, typically a fume hood, should be clean and uncluttered.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Weighing and Transfer:

  • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a fume hood to minimize inhalation exposure.[1]

  • Use appropriate tools, such as a spatula and weighing paper, for transfer. Avoid creating dust clouds.[1]

  • Keep the container tightly closed when not in use.[1]

4. Dissolution:

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

5. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Clean the work area and any equipment used to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Chemical Disposal:

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[5]

  • Solutions: Waste solutions containing this chemical should also be collected in a labeled, sealed container for hazardous waste. Do not dispose of this chemical down the drain.[5]

  • Arrange for pickup by your institution's environmental health and safety (EHS) department for disposal at a certified hazardous waste facility.[4][5]

Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should be disposed of as hazardous waste.[1][5]

Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., the solvent used in the procedure).[5]

  • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.

  • After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to local regulations, which may include regular laboratory glassware or plastic recycling.[5]

Below is a diagram illustrating the workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible eyewash/shower prep2 Prepare clean fume hood prep1->prep2 handling1 Don appropriate PPE handling2 Weigh & transfer in fume hood handling1->handling2 handling3 Dissolve chemical carefully handling2->handling3 post1 Clean work area & equipment post2 Wash hands thoroughly post1->post2 disp1 Dispose of contaminated PPE as hazardous waste disp2 Collect chemical waste in labeled container disp1->disp2 disp3 Triple-rinse empty containers disp2->disp3 disp4 Dispose of containers per regulations disp3->disp4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post cluster_disposal cluster_disposal cluster_post->cluster_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.